2-Thiazolepropanamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
412034-71-0 |
|---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H8N2OS/c7-5(9)1-2-6-8-3-4-10-6/h3-4H,1-2H2,(H2,7,9) |
InChI Key |
CGMMLBYRXNIYIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-Thiazolepropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Thiazolepropanamide, a molecule of interest in medicinal chemistry due to the established biological activities of the thiazole scaffold. The document details a plausible synthetic pathway, predicted analytical data, and a potential mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2][3][4]
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis begins with the reaction of a suitable α-haloketone with a thioamide to form the 2-substituted thiazole ring.[5][6][7] Subsequently, the carboxylic acid derivative is activated and reacted with ammonia to yield the final propanamide.
Step 1: Synthesis of 2-(Thiazol-2-yl)propanoic acid
This precursor can be synthesized via the Hantzsch thiazole synthesis.[5][6] The reaction involves the condensation of a 3-halo-2-oxobutanoic acid derivative with a thioamide.
Step 2: Synthesis of this compound
The this compound is then synthesized from 2-(Thiazol-2-yl)propanoic acid through an amide bond formation. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by a reaction with ammonia.[8][9][10]
Experimental Protocols
Materials and Methods: All reagents and solvents should be of analytical grade and used without further purification. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-(Thiazol-2-yl)propanoic acid
-
To a solution of 3-bromo-2-oxobutanoic acid (1 equivalent) in ethanol, add thioacetamide (1 equivalent).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a solution of 2-(Thiazol-2-yl)propanoic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess).
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the predicted quantitative data based on typical values for similar structures.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.75 (d, 1H, thiazole H-4), 7.28 (d, 1H, thiazole H-5), 6.50 (br s, 1H, -NH₂), 5.80 (br s, 1H, -NH₂), 3.05 (t, 2H, -CH₂-CO), 2.75 (t, 2H, thiazole-CH₂-).[11][12][13] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 172.5 (C=O), 168.0 (thiazole C-2), 143.0 (thiazole C-4), 119.0 (thiazole C-5), 38.0 (-CH₂-CO), 30.0 (thiazole-CH₂-).[14][15][16] |
| IR (KBr) | ν (cm⁻¹): 3350-3180 (N-H stretch, primary amide), 1660 (C=O stretch, Amide I), 1620 (N-H bend, Amide II), 1410 (C-N stretch).[17][18][19][20][21] |
| Mass Spectrometry (EI) | m/z (%): [M]⁺, fragments corresponding to the loss of NH₂ (M-16), loss of CONH₂ (M-44), and cleavage of the amide bond to form an acylium ion.[22][23][24][25] A primary amide may also show a peak at m/z 44.[23] |
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Purity (by HPLC) | >95% |
Biological Context: Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Thiazole-containing compounds have been identified as inhibitors of various biological targets, including the PI3K/Akt/mTOR pathway.[1][3][26] This pathway is a key signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][4] It is plausible that this compound could exhibit inhibitory activity within this pathway.
Visualizations
Synthesis Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. musechem.com [musechem.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. spectrabase.com [spectrabase.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. asianpubs.org [asianpubs.org]
- 15. compoundchem.com [compoundchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. ias.ac.in [ias.ac.in]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
- 26. stratech.co.uk [stratech.co.uk]
Unraveling the Therapeutic Potential of the Thiazole Scaffold: A Look into the Mechanistic Actions of 2-Thiazolepropanamide Derivatives
The thiazole ring is a cornerstone in medicinal chemistry, found in a multitude of biologically active compounds with a wide array of therapeutic applications. These include antibacterial, anticancer, and anti-inflammatory activities. This guide will explore the primary molecular mechanisms through which thiazole derivatives are believed to exert their effects, supported by experimental data and methodologies from relevant studies.
Antiproliferative and Cytotoxic Mechanisms
Thiazole derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action in this context is often multifaceted, primarily involving the inhibition of key signaling pathways that control cell growth and survival, and the induction of programmed cell death (apoptosis).
Inhibition of c-Met Kinase
One of the prominent mechanisms of anticancer action for thiazole-containing compounds is the inhibition of the c-Met receptor tyrosine kinase.[1][2][3][4][5] c-Met is a crucial driver of cell proliferation, motility, and invasion, and its dysregulation is implicated in numerous cancers. Thiazole-based inhibitors can effectively block the c-Met signaling cascade.
Quantitative Data: c-Met Kinase Inhibition by Thiazole Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Compound 51am | c-Met | 1.2 ± 0.2 | MKN-45 | [2] |
| Foretinib (Reference) | c-Met | 2.4 ± 0.3 | MKN-45 | [2] |
Experimental Protocol: In Vitro c-Met Enzymatic Assay
The inhibitory activity of thiazole derivatives against c-Met kinase is commonly assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2]
-
Reagents: Recombinant human c-Met kinase, biotinylated poly(E4Y) substrate, ATP, and HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
Procedure:
-
The thiazole compound, c-Met kinase, and biotinylated substrate are incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the HTRF detection reagents are added.
-
The plate is incubated to allow for antibody-phosphosubstrate binding.
-
The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the kinase activity.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: c-Met Inhibition
Caption: Inhibition of HGF-mediated c-Met receptor activation by a thiazole derivative.
Induction of Apoptosis
Several studies have shown that thiazole derivatives can induce apoptosis in cancer cells.[6][7] This programmed cell death can be triggered through various intrinsic and extrinsic pathways, often involving mitochondrial depolarization and DNA fragmentation.[6]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for assessing apoptosis induction by thiazole compounds.
Antibacterial Mechanism: Inhibition of Fatty Acid Synthesis
The thiazole scaffold is present in compounds with potent antibacterial activity. A key target in bacteria is the fatty acid synthesis (FAS) pathway, specifically the enoyl-acyl carrier protein (ACP) reductase (ENR) enzyme.[8] Inhibition of this enzyme disrupts the bacterial cell membrane synthesis, leading to cell death.
Quantitative Data: Inhibition of KAS I by an Aminothiazole Derivative
| Compound | Target | Binding Constant (Kd) | Organism | Reference |
| 2-phenylamino-4-methyl-5-acetylthiazole | β-ketoacyl-ACP synthase I (KAS I) | 25 µM | Escherichia coli | [8] |
Experimental Protocol: Fluorescence Titration for Binding Affinity
-
Instrumentation: A fluorometer is used to measure changes in protein fluorescence.
-
Procedure:
-
A solution of the target protein (e.g., KAS I) is placed in a cuvette.
-
The intrinsic tryptophan fluorescence of the protein is excited (e.g., at 280 nm) and the emission is monitored (e.g., at 340 nm).
-
Small aliquots of the thiazole inhibitor solution are titrated into the protein solution.
-
The fluorescence quenching upon ligand binding is recorded after each addition.
-
-
Data Analysis: The change in fluorescence is plotted against the ligand concentration, and the data is fitted to a binding equation to determine the dissociation constant (Kd).
Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis
Caption: Inhibition of the bacterial fatty acid synthesis pathway by a thiazole derivative.
Modulation of Mitochondrial Respiration
Emerging evidence suggests that certain thiazole derivatives can modulate mitochondrial function. This can have therapeutic implications in various diseases, from metabolic disorders to neurodegenerative conditions. Some thiazole-containing compounds have been shown to inhibit components of the electron transport chain.
Logical Relationship: Mitochondrial Protection
Caption: Protective effect of thiazole derivatives on mitochondrial function.
Conclusion
While the specific mechanism of action for 2-Thiazolepropanamide remains to be elucidated, the broader family of thiazole-containing compounds exhibits a rich and diverse pharmacology. Their ability to interact with key cellular targets such as protein kinases, essential bacterial enzymes, and mitochondria underscores their significant therapeutic potential. Further investigation into the structure-activity relationships of compounds like this compound will be crucial in developing novel and effective treatments for a range of diseases. The experimental protocols and conceptual pathways outlined in this guide provide a framework for future research in this promising area of drug discovery.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.iucr.org [journals.iucr.org]
Potential Biological Activities of 2-Thiazolepropanamide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. While the specific biological activities of 2-Thiazolepropanamide have not been extensively reported in publicly available literature, its structural features suggest a high potential for a range of pharmacological effects. This whitepaper provides an in-depth technical guide to the potential biological activities of this compound by examining the well-documented activities of structurally related thiazole derivatives. This analysis is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and similar molecules. We will delve into the known anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of the thiazole class of compounds, supported by a summary of quantitative data, generalized experimental protocols, and illustrative signaling pathways.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern drug discovery.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents. The thiazole moiety is found in a diverse array of natural products and synthetic drugs, underscoring its versatility and biological significance.[3] Clinically approved drugs containing the thiazole nucleus span a wide range of therapeutic areas, including oncology (e.g., Dasatinib), infectious diseases (e.g., Sulfathiazole), and inflammatory conditions (e.g., Meloxicam).[3][5] The inherent "drug-likeness" of the thiazole scaffold makes it an attractive starting point for the development of new chemical entities with tailored biological activities.
This compound, with its simple substitution pattern, represents a fundamental building block within the vast chemical space of thiazole derivatives. Understanding its potential biological activities is a critical first step in unlocking its therapeutic value.
Potential Biological Activities of this compound
Based on extensive research into the broader family of thiazole-containing compounds, this compound is predicted to exhibit a range of biological activities. The following sections explore these potential activities, drawing parallels with well-characterized thiazole derivatives.
Anticancer Activity
Thiazole derivatives are well-documented for their potent anticancer properties, acting through various mechanisms of action.[1][6] These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, disrupt microtubule dynamics, and induce apoptosis.[1][6] For instance, the anticancer drug Tiazofurin is converted in cells to an active metabolite that inhibits IMP dehydrogenase, a key enzyme in guanine nucleotide biosynthesis.[7][8]
The propanamide side chain of this compound could potentially interact with various biological targets, and modifications to the amide group could be a key area for structure-activity relationship (SAR) studies to optimize anticancer potency.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |
| Tiazofurin | P388 leukemia (sensitive) | Significant inhibition of IMP dehydrogenase | [7] |
| 2,4,5-Trisubstituted thiazoles | Non-small cell lung cancer (Hop-92) | Growth Inhibition | [2] |
| Thiazole-based copper complexes | Breast cancer (MCF7) | Cytotoxic effects | [1] |
Antimicrobial Activity
The thiazole ring is a core component of many antimicrobial agents, including some penicillin antibiotics.[3] Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[9] The mechanism of action for these compounds can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.
This compound, as a small and potentially cell-permeable molecule, could interfere with microbial growth and viability. Further derivatization could enhance its spectrum and potency.
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Microorganism | Activity Metric (e.g., MIC) | Reference |
| 2-Aminothiazole derivatives | Mycobacterium tuberculosis H37Rv | MIC values reported | [6] |
| 2,4,5-Trisubstituted thiazoles | Staphylococcus aureus, Bacillus subtilis | MIC values reported | [2] |
| Thiazole-based copper complexes | Fungal strains | Minimum Inhibitory Concentration (MIC) | [1] |
| Hybrid triazole-thiazolidinedione compounds | Candida albicans | MIC values as low as 0.003 µg/mL |
Anti-inflammatory Activity
Several thiazole-containing compounds exhibit significant anti-inflammatory properties.[5] These molecules can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) or by interfering with pro-inflammatory cytokine signaling.
The structural simplicity of this compound suggests it could serve as a lead compound for the development of novel anti-inflammatory agents.
Antioxidant Activity
Some thiazole derivatives have been reported to possess antioxidant properties, likely due to the ability of the thiazole ring to scavenge free radicals.[3] This activity could be beneficial in conditions associated with oxidative stress.
Generalized Experimental Protocols
As no specific experimental data for this compound is available, this section provides generalized protocols for assessing the potential biological activities discussed above.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of this compound (or its derivatives) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Potential Mechanisms
The following diagrams illustrate generalized signaling pathways and experimental workflows relevant to the potential biological activities of thiazole derivatives.
Caption: Potential anticancer mechanism of a thiazole derivative.
Caption: General workflow for drug discovery with this compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking in the public domain, the extensive body of research on the thiazole scaffold provides a strong foundation for predicting its therapeutic potential. The analyses presented in this whitepaper suggest that this compound is a promising starting point for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Comprehensive screening against a panel of cancer cell lines and microbial strains is warranted. Furthermore, structure-activity relationship studies will be crucial for optimizing the potency and selectivity of these compounds. The exploration of this simple yet promising thiazole derivative could lead to the discovery of new and effective therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 2-Thiazolepropanamide Derivatives and Analogues: A Technical Guide for Drug Discovery
A deep dive into the synthesis, biological evaluation, and therapeutic potential of a promising class of compounds.
For Immediate Release
In the relentless pursuit of novel therapeutic agents, the scientific community has increasingly turned its attention to heterocyclic compounds, with thiazole derivatives emerging as a particularly fertile ground for discovery. Among these, 2-thiazolepropanamide derivatives and their analogues represent a compelling class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of their synthesis, experimental evaluation, and mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.
The thiazole scaffold, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The functionalization of this core, particularly with a propanamide side chain at the 2-position, has yielded compounds with significant potential in oncology, infectious diseases, and inflammatory conditions.
Synthesis of this compound Derivatives
The construction of the this compound scaffold and its analogues is most commonly achieved through the renowned Hantzsch thiazole synthesis. This versatile and time-tested method involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole precursors, thiourea is a frequently employed thioamide.
A significant advancement in the synthesis of these derivatives has been the adoption of solid-phase synthesis techniques. This approach allows for the efficient generation of compound libraries by anchoring the growing molecule to a resin support, simplifying purification and enabling high-throughput screening.
Biological Activities and Therapeutic Potential
This compound derivatives and their analogues have demonstrated a remarkable range of biological activities, with the most prominent being their anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of thiazole derivatives against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/mTOR pathway. Furthermore, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for new classes of antibiotics. This compound analogues have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, with some compounds targeting essential bacterial enzymes or disrupting cell membrane integrity.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of various this compound analogues and related thiazole derivatives from published studies.
Table 1: Anticancer Activity of Thiazole Derivatives (IC50 Values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | |
| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | |
| Staurosporine (Standard) | HepG2 (Liver) | 8.4 ± 0.51 | |
| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | |
| 5b | A549 (Lung) | 0.97 ± 0.13 | |
| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | [1] |
| Staurosporine (Standard) | MCF-7 (Breast) | 5.25 µg/ml | [1] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [2] |
| Compound 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 µg/mL | [2] |
| Compound 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 µg/mL | [2] |
| Compound 10 | AChE (Enzyme) | 103.24 nM | [3] |
| Compound 16 | AChE (Enzyme) | 108.94 nM | [3] |
| Donepezil (Standard) | AChE (Enzyme) | - | [3] |
| Compound 4e | AChE (Enzyme) | 25.5 ± 2.12 µg/mL | [4] |
| Eserine (Standard) | AChE (Enzyme) | 0.025 ± 0.01 µg/mL | [4] |
| 16b | HepG2-1 (Liver) | 0.69 ± 0.41 | [5] |
| 21 | HepG2-1 (Liver) | 1.82 ± 0.94 | [5] |
| Doxorubicin (Standard) | HepG2-1 (Liver) | 0.72 ± 0.52 | [5] |
Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC Values)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | S. aureus | 125-150 | [6] |
| Compound 12 | E. coli | 125-150 | [6] |
| Compound 12 | A. niger | 125-150 | [6] |
| Compound 13 | S. aureus | 50-75 | [6] |
| Compound 14 | S. aureus | 50-75 | [6] |
| Ofloxacin (Standard) | Bacterial Strains | 10 | [6] |
| Ketoconazole (Standard) | Fungal Strains | 10 | [6] |
| Compound 3 | Various Bacteria | 230-700 | [7] |
| Compound 4 | E. coli | 170/230 (MIC/MBC) | [7] |
| Compound 9 | B. cereus | 170/230 (MIC/MBC) | [7] |
| Compound 9 | S. Typhimurium | 170/230 (MIC/MBC) | [7] |
| Ampicillin (Standard) | Resistant Strains | >3.75 mg/mL | [7] |
| VISA | Vancomycin-intermediate S. aureus | 3.25–500 | [8] |
| MSSA ATCC 25923 | Methicillin-susceptible S. aureus | 62.5–500 | [8] |
| MRSA ATCC 43300 | Methicillin-resistant S. aureus | 125–500 | [8] |
| Compound 56 | S. aureus, E. coli, P. aeruginosa, A. baumanii | 8-16 | [8] |
| Compound 55 | S. aureus, E. coli, P. aeruginosa, A. baumanii | 16-32 | [8] |
| Fluconazole (Standard) | C. albicans | 16 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis: Hantzsch Thiazole Synthesis (General Procedure)
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thioamide (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a further 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[1][10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Biological Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.[13]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[4]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[4][13]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
Visualizing the Science: Workflows and Pathways
To better illustrate the processes involved in the research and development of this compound derivatives, the following diagrams have been generated using the DOT language.
Conclusion
The this compound scaffold and its analogues continue to be a vibrant area of research in medicinal chemistry. Their synthetic accessibility, coupled with a diverse range of biological activities, positions them as promising candidates for the development of new drugs. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this important class of molecules. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and effective treatments for a variety of human diseases.
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Data Tables - BIOLOGY FOR LIFE [biologyforlife.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Presenting Data – Graphs and Tables – Principles of Biology [openoregon.pressbooks.pub]
- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. youtube.com [youtube.com]
"solubility and stability of 2-Thiazolepropanamide in different solvents"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Thiazolepropanamide is a molecule of interest in pharmaceutical research due to the prevalence of the thiazole ring in many biologically active compounds. The thiazole nucleus is a key structural component in a variety of drugs, including antimicrobials, anti-inflammatories, and anticancer agents. The propanamide side chain can influence the compound's polarity and hydrogen bonding capacity, which in turn dictates its solubility and interaction with biological targets. A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its development as a potential therapeutic agent, impacting formulation, bioavailability, and shelf-life.
Predicted Physicochemical Properties
Based on its structure, this compound is expected to be a polar molecule. The amide group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. The thiazole ring, while aromatic, also contains nitrogen and sulfur heteroatoms that can participate in hydrogen bonding. Propanamide itself is soluble in water, ethanol, methanol, and acetone. The thiazole ring is soluble in alcohol and ether, and slightly soluble in water. Therefore, this compound is anticipated to have some degree of solubility in a range of polar solvents.
Solubility Assessment
The determination of a compound's solubility in various solvents is a fundamental step in pre-formulation studies. The "shake-flask" method is the gold standard for determining equilibrium solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., Water, pH 1.2 HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the samples at a high speed to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
-
Data Reporting:
-
Calculate the solubility as the mean of at least three independent measurements for each solvent.
-
Express the solubility in units such as mg/mL or µg/mL.
-
Data Presentation: Solubility of this compound
The following table structure should be used to present the quantitative solubility data.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Purified Water | 25 | Data to be determined | Data to be determined |
| 0.1 N HCl (pH 1.2) | 37 | Data to be determined | Data to be determined |
| pH 7.4 Phosphate Buffer | 37 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| Polyethylene Glycol 400 | 25 | Data to be determined | Data to be determined |
Stability Assessment: Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to identify the likely degradation products of a drug substance, which can aid in the development and validation of stability-indicating analytical methods.[1] These studies also provide insights into the intrinsic stability of the molecule and its degradation pathways.[2]
Experimental Protocol: Forced Degradation of this compound
This protocol describes the conditions for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials:
-
This compound (pure solid and in solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and dilute it for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature or heat gently for a defined period. At each time point, withdraw a sample, neutralize it with HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period. At each time point, withdraw a sample and dilute for analysis.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a calibrated oven at an elevated temperature (e.g., 60°C) for an extended period (e.g., 1-2 weeks). Periodically, withdraw samples, dissolve them in a suitable solvent, and analyze.
-
Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample and analyze.
-
Photostability: Expose the solid drug substance and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light. After exposure, analyze the samples.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products. A PDA detector is useful for assessing peak purity, while an LC-MS system is invaluable for identifying the mass of the degradation products.
-
Data Presentation: Forced Degradation of this compound
The results of the forced degradation studies should be summarized in a table.
| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | Number of Degradants | Peak Area of Major Degradant (%) |
| 0.1 N HCl | 24 hours | 60 | Data to be determined | Data to be determined | Data to be determined |
| 0.1 N NaOH | 24 hours | RT | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂ | 24 hours | RT | Data to be determined | Data to be determined | Data to be determined |
| Thermal (Solid) | 14 days | 60 | Data to be determined | Data to be determined | Data to be determined |
| Thermal (Solution) | 24 hours | 60 | Data to be determined | Data to be determined | Data to be determined |
| Photolytic (Solid) | ICH Q1B | Ambient | Data to be determined | Data to be determined | Data to be determined |
| Photolytic (Solution) | ICH Q1B | Ambient | Data to be determined | Data to be determined | Data to be determined |
Visualization of Workflows and Pathways
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.
Hypothetical Degradation Pathway of this compound
Based on the chemical structure, a potential degradation pathway under hydrolytic conditions could involve the cleavage of the amide bond. The following diagram illustrates this hypothetical pathway.
Conclusion
While specific quantitative data for the solubility and stability of this compound are not currently available in the public domain, this technical guide provides the necessary framework for any researcher or drug development professional to undertake a comprehensive characterization of this molecule. By following the detailed experimental protocols for solubility determination and forced degradation studies, and by adhering to the principles of data presentation outlined, a robust understanding of the physicochemical properties of this compound can be achieved. This foundational knowledge is indispensable for the rational design of formulations and for ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this compound.
References
Methodological & Application
Synthesis of 2-Thiazolepropanamide: Application Notes and Laboratory Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-Thiazolepropanamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process involving the preparation of a key intermediate, 2-thiazolepropanoic acid, followed by its amidation. The protocols provided are based on established chemical principles and analogous reactions reported in the scientific literature.
Overview of the Synthetic Strategy
The synthesis of this compound is accomplished through a straightforward two-step sequence. The first step involves the synthesis of the carboxylic acid precursor, 2-thiazolepropanoic acid. This intermediate is then subjected to an amidation reaction to yield the final product. A common and effective method for the second step is the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.
Experimental Protocols
Step 1: Synthesis of 2-Thiazolepropanoic Acid
A plausible and effective method for the synthesis of 2-thiazolepropanoic acid involves the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This approach utilizes the condensation of an α-haloketone with a thioamide. For the synthesis of 2-thiazolepropanoic acid, a suitable starting material would be a γ-halo-β-oxopentanoate, which upon reaction with thioformamide, would yield the desired product after hydrolysis of the ester.
Protocol: Hantzsch Synthesis of 2-Thiazolepropanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-chloro-3-oxopentanoate (1.0 eq) in ethanol.
-
Addition of Thioformamide: To the stirred solution, add thioformamide (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Hydrolysis: To the crude ethyl 2-thiazolepropanoate, add a 1 M solution of sodium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours to hydrolyze the ester.
-
Acidification: Cool the mixture in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-thiazolepropanoic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of this compound
The final step involves the amidation of 2-thiazolepropanoic acid. A widely used and efficient method for this transformation is the DCC coupling reaction, which activates the carboxylic acid for nucleophilic attack by ammonia.
Protocol: DCC Coupling for the Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thiazolepropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Introduction of Ammonia: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in an appropriate solvent (e.g., dioxane) (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Extraction: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.
Data Presentation
Table 1: Representative Reaction Parameters and Expected Outcomes
| Step | Reactants | Key Reagents | Solvent | Reaction Time (h) | Expected Yield (%) | Purification Method |
| 1 | Ethyl 4-chloro-3-oxopentanoate, Thioformamide | - | Ethanol | 4-6 | 60-75 | Recrystallization/Column |
| 2 | 2-Thiazolepropanoic acid, Ammonia | DCC | DCM | 12-24 | 70-85 | Column Chromatography |
Note: The expected yields are based on analogous reactions reported in the literature and may vary depending on experimental conditions.
Visualization of Workflow and Synthetic Pathway
Diagram 1: Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
Diagram 2: Experimental Workflow for the Synthesis of this compound
Caption: General laboratory workflow for synthesis and analysis.
Application Notes and Protocols for 2-Thiazolepropanamide in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The thiazole ring is a core structural component in various clinically approved drugs.[1][3] This document provides detailed application notes and protocols for the evaluation of the antimicrobial potential of 2-Thiazolepropanamide and its derivatives.
While specific data for this compound is not extensively available in the reviewed literature, this document compiles and presents data from a variety of structurally related thiazole derivatives to serve as a comprehensive guide for researchers. The provided protocols for antimicrobial assays are standardized methods applicable for testing novel thiazole compounds.
Putative Mechanisms of Antimicrobial Action
Thiazole derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in bacteria and fungi.[1] The amphiphilic nature of some thiazole compounds facilitates their interaction with and disruption of microbial cell membranes, leading to leakage of cytoplasmic contents and cell death.[5] Other key mechanisms include the inhibition of crucial enzymes involved in DNA replication, cell wall synthesis, and fatty acid biosynthesis.
A generalized overview of the potential antimicrobial mechanisms of action for thiazole derivatives is presented below.
Caption: Putative antimicrobial mechanisms of action of thiazole derivatives.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The following tables summarize the antimicrobial activity of various thiazole derivatives against a range of pathogenic bacteria and fungi, as reported in the literature. This data can be used as a reference for expected activity when testing novel thiazole compounds like this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacteria
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzothiazole derivative | Proteus mirabilis | 1000 | [6] |
| Benzothiazole derivative | Shigella dysenteriae | 125 | [6] |
| Benzothiazole derivative | Listeria monocytogenes | 1000 | [6] |
| Pyridinyl thiazole ligand (55) | Escherichia coli | 200 | [1] |
| Pyridinyl thiazole ligand (55) | Salmonella typhi | 50 | [1] |
| 2-Phenylacetamido-thiazole derivative (16) | Escherichia coli | 1.56 - 6.25 | [3] |
| 2-Phenylacetamido-thiazole derivative (16) | Pseudomonas aeruginosa | 1.56 - 6.25 | [3] |
| 2-Phenylacetamido-thiazole derivative (16) | Bacillus subtilis | 1.56 - 6.25 | [3] |
| 2-Phenylacetamido-thiazole derivative (16) | Staphylococcus aureus | 1.56 - 6.25 | [3] |
| bis(thiazol-5-yl)phenylmethane derivatives | Staphylococcus aureus | 2 - 64 | [7] |
| 2-(2-pyrazolin-1-yl)-thiazole (56) | Staphylococcus aureus | 8 - 16 | [8] |
| 2-(2-pyrazolin-1-yl)-thiazole (56) | Escherichia coli | 8 - 16 | [8] |
| 2-(2-pyrazolin-1-yl)-thiazole (56) | Pseudomonas aeruginosa | 8 - 16 | [8] |
| Thiazole derivative (17a) | Salmonella typhimurium | 0.49 | [9] |
| Heteroaryl(aryl) thiazole derivative (3) | Various Bacteria | 230 - 700 | [10][11] |
| 4-hydroxyphenyl-benzo[d]thiazole (13, 14) | Various Bacteria | 50 - 75 | [12] |
Table 2: Zone of Inhibition of Thiazole Derivatives against Bacteria and Fungi
| Compound/Derivative | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| Thiazole-based Schiff base (59) | Escherichia coli | 200 µg/mL | 14.40 ± 0.04 | [1] |
| Thiazole-based Schiff base (59) | Staphylococcus aureus | 200 µg/mL | 15.00 ± 0.01 | [1] |
| Benzothiazole derivative | Proteus mirabilis | Not Specified | 9.3 ± 0.1 | [6] |
| Benzothiazole derivative | Shigella dysenteriae | Not Specified | 15.6 ± 0.2 | [6] |
| Benzothiazole derivative | Listeria monocytogenes | Not Specified | 8.1 ± 0.0 | [6] |
| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole | Staphylococcus aureus | Not Specified | 0.5 - 2.6 | [13] |
| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole | Aspergillus flavus | Not Specified | 0.5 - 2.3 | [13] |
| 2-(4-(1-(thiazol-2-yl)-2-pyrazolin-3-yl)-phenyl)-methano-isoindol-1,3-dione | Staphylococcus aureus | Not Specified | 10 - 19 | [13] |
Experimental Protocols
Detailed methodologies for two common antimicrobial susceptibility tests are provided below. These protocols can be adapted for testing this compound and its derivatives.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for Broth Microdilution Assay.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound or derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Prepare a stock solution of the test compound at a concentration at least 10 times the highest desired test concentration.
-
-
Serial Dilution:
-
Add 100 µL of the test compound stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control, and the twelfth as the sterility control.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted microbial inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
-
Interpretation:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
-
Protocol 2: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Caption: Workflow for Agar Well Diffusion Assay.
Materials:
-
Sterile Petri dishes with Mueller-Hinton Agar (MHA)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
This compound or derivative solution
-
Positive control (e.g., antibiotic discs)
-
Negative control (solvent used to dissolve the compound)
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to the turbidity of a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Well Preparation:
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.
-
-
Compound Application:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Add the positive and negative controls to their respective wells.
-
-
Incubation:
-
Allow the plates to stand for about 30 minutes to allow for diffusion of the compound.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Data Collection:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters.
-
Conclusion
The thiazole scaffold represents a promising starting point for the development of new antimicrobial agents. The provided data on various thiazole derivatives highlight their potential activity against a broad spectrum of pathogens. The detailed protocols for broth microdilution and agar well diffusion assays offer robust methods for the systematic evaluation of novel compounds such as this compound. Researchers are encouraged to utilize these application notes as a guide for their antimicrobial drug discovery efforts, keeping in mind the importance of appropriate controls and standardized procedures for generating reliable and reproducible data.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 6. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 10. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiazole-Containing Compounds in Cancer Cell Line Studies
Note to the Reader: While the specific compound "2-Thiazolepropanamide" did not yield dedicated research in the initial search, a significant body of evidence exists for the broader class of thiazole-containing compounds as potent anti-cancer agents. This document provides a detailed overview of the application of various thiazole derivatives in cancer cell line studies, drawing upon established research to present their mechanism of action, experimental protocols, and potential therapeutic applications.
Thiazole, a sulfur and nitrogen-containing five-membered aromatic ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties. In cancer research, these compounds are investigated for their ability to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways crucial for tumor growth and survival.
Principle of Action
Thiazole-containing compounds exert their anticancer effects through diverse mechanisms. A prominent mechanism is the inhibition of protein kinases, such as Akt (also known as Protein Kinase B), which is a central node in cell signaling pathways that promote cell survival, proliferation, and resistance to apoptosis.[1] By inhibiting Akt, these compounds can trigger programmed cell death (apoptosis) and halt the proliferation of cancer cells.[1] Other reported mechanisms include the disruption of microtubule polymerization, inhibition of enzymes like IMP dehydrogenase involved in nucleotide synthesis, and direct interaction with DNA.[2][3]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various thiazole and thiadiazole derivatives against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of 1,3,4-Thiadiazole Derivatives [1]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| Compound 1 | A549 (Lung Carcinoma) | 46.33 ± 2.31 |
| Compound 1 | C6 (Rat Glioma) | 50.66 ± 12.50 |
| Compound 2 | C6 (Rat Glioma) | 42.33 ± 2.52 |
| Compound 3 | A549 (Lung Carcinoma) | 21.00 ± 1.15 |
| Compound 3 | C6 (Rat Glioma) | 22.00 ± 3.00 |
| Compound 4 | C6 (Rat Glioma) | 18.50 ± 4.95 |
| Compound 5 | A549 (Lung Carcinoma) | 42.67 ± 2.52 |
| Compound 5 | C6 (Rat Glioma) | 46.67 ± 2.89 |
| Compound 8 | A549 (Lung Carcinoma) | 41.33 ± 1.15 |
| Compound 8 | C6 (Rat Glioma) | 42.67 ± 2.08 |
| Cisplatin | A549 (Lung Carcinoma) | 13.50 ± 2.12 |
| Cisplatin | C6 (Rat Glioma) | 24.33 ± 0.58 |
Table 2: IC50 Values of Thiazole-2-Carboxamide Derivatives [4]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 6f | Human Lung Cancer | 0.48 |
| Compound 6f | Human Breast Cancer | 3.66 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Thiazole-containing compound
-
Cancer cell lines (e.g., A549, C6)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the thiazole-containing compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes.
Materials:
-
Thiazole-containing compound
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the thiazole-containing compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Thiazole-containing compound
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the thiazole-containing compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: General experimental workflow for evaluating thiazole compounds.
Caption: Inhibition of the Akt signaling pathway by thiazole compounds.
References
- 1. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
Application Notes and Protocols: 2-Thiazolepropanamide as a Potential Enzyme Inhibitor
Disclaimer: As of October 2025, specific data on 2-Thiazolepropanamide as an enzyme inhibitor is not available in the public domain. The following application notes and protocols are representative examples based on the well-documented activities of the broader class of thiazole derivatives, which are known to inhibit various enzymes.[1][2][3][4][5][6][7][8][9] These documents are intended to serve as a guide for researchers and drug development professionals on how a novel thiazole-containing compound like this compound could be investigated as a potential enzyme inhibitor.
Introduction
Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms that serves as a core scaffold in numerous biologically active compounds.[1][6][7] Derivatives of thiazole have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][5][6][7][8] A key mechanism through which many thiazole derivatives exert their therapeutic effects is through the inhibition of specific enzymes.[1][2][3][4]
The thiazole ring is a structural component of vitamin B1 (thiamine) and is found in a variety of natural products.[1][6] In drug development, the thiazole nucleus is often utilized for its ability to form key interactions with the active sites of enzymes, such as protein kinases, cyclooxygenases (COX), and carbonic anhydrases.[1][4][5][10] This makes novel thiazole-containing small molecules, such as this compound, attractive candidates for screening as potential enzyme inhibitors.
This document provides an overview of the potential applications of this compound as an enzyme inhibitor, with a focus on protein kinases as a representative target class. It includes detailed protocols for preliminary screening, determination of inhibitory potency (IC₅₀), and mechanism of action studies.
Potential Enzyme Targets for Thiazole Derivatives
Thiazole-based compounds have been shown to inhibit a wide range of enzymes. Some of the key enzyme families include:
-
Protein Kinases: Many thiazole derivatives have been developed as inhibitors of serine/threonine and tyrosine kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer.[1][2][3][10][11] Examples include inhibitors of c-Met, B-RAFV600E, and Cyclin-Dependent Kinases (CDKs).[1][10]
-
Carbonic Anhydrases (CAs): Certain 2-aminothiazole derivatives have demonstrated potent inhibition of human carbonic anhydrase isoenzymes I and II.[4]
-
Cholinesterases: Thiazole compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.[4]
-
Cyclooxygenases (COX): Some thiazole derivatives exhibit anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes, which are involved in prostaglandin synthesis.[5]
Data Presentation: Representative Inhibitory Activity of a Thiazole Derivative
The following tables present hypothetical, yet realistic, quantitative data for a representative thiazole derivative against a protein kinase.
Table 1: In Vitro Inhibitory Potency (IC₅₀) Against a Panel of Protein Kinases
| Enzyme Target | IC₅₀ (nM) [Hypothetical] |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | > 10,000 |
| Kinase D | 800 |
Table 2: Enzyme Inhibition Kinetics for Kinase A
| Substrate Concentration (µM) | Inhibitor Concentration (nM) | Reaction Velocity (µmol/min) [Hypothetical] |
| 5 | 0 | 0.15 |
| 10 | 0 | 0.25 |
| 20 | 0 | 0.38 |
| 40 | 0 | 0.50 |
| 80 | 0 | 0.60 |
| 5 | 50 | 0.08 |
| 10 | 50 | 0.14 |
| 20 | 50 | 0.22 |
| 40 | 50 | 0.30 |
| 80 | 50 | 0.38 |
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound or other novel compounds as enzyme inhibitors.
Protocol 1: General Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a protein kinase using a fluorescence-based assay.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilution to the wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.
-
Add 2.5 µL of the kinase solution (enzyme in assay buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add 5 µL of a solution containing the substrate and ATP in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for the specific kinase.
-
Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data with respect to the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
-
Protocol 2: Mechanism of Action (MOA) Studies
This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the effect of the inhibitor on the enzyme kinetics with respect to its substrate.[13]
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate. The matrix should include varying concentrations of both the substrate and the inhibitor.[13]
-
Typically, use at least 5 concentrations of the substrate, spanning from below to above the Km value.
-
Use at least 8 concentrations of the inhibitor, spanning the determined IC₅₀ value.[13]
-
-
Enzyme and Inhibitor Pre-incubation: Add the enzyme and inhibitor to the wells and pre-incubate as described in Protocol 1.
-
Reaction Initiation and Detection: Initiate the reaction by adding the substrate/ATP solution. Follow the same incubation and detection steps as in Protocol 1.
-
Data Analysis:
-
Determine the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) or by fitting the velocity data directly to the Michaelis-Menten equation modified for different inhibition models.
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of action.[13]
-
Visualizations
Signaling Pathway
Caption: A representative signaling pathway illustrating the potential inhibitory action of this compound on a protein kinase.
Experimental Workflow
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Logical Relationship
Caption: The logical progression from a chemical scaffold to a therapeutic effect through enzyme inhibition.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrpr.com [ijrpr.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google Patents [patents.google.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"developing analytical methods for 2-Thiazolepropanamide quantification"
Application Notes & Protocols for 2-Thiazolepropanamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices. The methodologies outlined below are based on established principles of bioanalytical method development and validation, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a powerful technique for selective and sensitive drug quantification.[1][2]
Introduction
This compound and its derivatives are of growing interest in pharmaceutical development. Accurate quantification of these compounds in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolic studies.[1][3] This document describes a robust and sensitive LC-MS/MS method for the determination of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Overview of the Analytical Workflow
The quantification of this compound from a biological matrix involves several key steps, from initial sample processing to final data analysis. The general workflow is designed to isolate the analyte of interest from interfering matrix components and ensure accurate and reproducible measurement.[4]
Caption: General workflow for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Isotopically labeled this compound (Internal Standard, e.g., ¹³C₃, ¹⁵N-labeled)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., rat plasma, human plasma)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples like plasma or serum.[5]
-
Thaw Samples : Thaw frozen plasma samples on ice.
-
Aliquoting : Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL of isotopically labeled this compound in 50:50 acetonitrile:water) to each sample, except for blank matrix samples.
-
Precipitation : Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortexing : Vortex the mixture vigorously for 1 minute.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation : Centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates.
-
Transfer : Transfer the final supernatant to HPLC vials for analysis.
Liquid Chromatography Conditions
The following are typical starting conditions for the chromatographic separation of this compound. Optimization may be required based on specific instrumentation and potential interferences.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Run Time | Approximately 5-7 minutes |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[6]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium |
| MRM Transitions | To be determined by infusion of pure standard |
| Example Transitions | Analyte: Q1: m/z → Q3: m/z (Collision Energy: eV) |
| IS: Q1: m/z → Q3: m/z (Collision Energy: eV) |
Note: The specific m/z transitions and collision energies must be optimized by infusing a standard solution of this compound and its internal standard into the mass spectrometer.
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for the intended application.[7][8] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 over a defined concentration range (e.g., 1-1000 ng/mL) |
| Accuracy (RE%) | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤15% (≤20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Matrix Effect | Assessed to ensure that matrix components do not cause significant ion suppression or enhancement.[9] |
| Recovery | Consistent and reproducible extraction efficiency. |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). |
Quantitative Data Presentation
The following tables represent example data that would be generated during method validation.
Table 1: Calibration Curve Linearity
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |
| 1 | 0.012 |
| 5 | 0.061 |
| 25 | 0.305 |
| 100 | 1.22 |
| 500 | 6.10 |
| 1000 | 12.21 |
| Linearity (R²) | 0.9995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| LLOQ | 1 | 1.08 | 8.0 | 12.5 |
| Low QC | 3 | 2.91 | -3.0 | 9.8 |
| Mid QC | 150 | 155.4 | 3.6 | 6.2 |
| High QC | 750 | 739.5 | -1.4 | 4.5 |
Signaling Pathway Context
While the specific signaling pathways involving this compound are proprietary or under investigation, many small molecule drugs interact with key cellular metabolic and signaling pathways. Understanding these can provide context for the drug's mechanism of action and the importance of its quantification.
Caption: Hypothetical interaction with a common signaling pathway.
This diagram illustrates a potential mechanism where this compound could act as an antagonist to a receptor, thereby modulating downstream signaling pathways that control cellular metabolism and proliferation.[10][11] Accurate quantification of the drug is essential to correlate its concentration with the observed biological effect on such pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. organomation.com [organomation.com]
- 5. Automated HPLC-MS/MS assay for the simultaneous determination of ten plasma antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shared signaling pathways and targeted therapy by natural bioactive compounds for obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 2-Thiazolepropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiazolepropanamide is a synthetic compound containing a thiazole ring, a heterocyclic moiety present in numerous compounds with a wide range of biological activities. Thiazole derivatives have been explored for their potential as anticancer agents, among other therapeutic applications.[1] Therefore, evaluating the in vitro cytotoxicity of novel thiazole-containing compounds like this compound is a critical first step in the drug discovery and development process. This document provides detailed protocols and application notes for assessing the cytotoxic effects of this compound on various cell lines. The methodologies described herein are based on established and widely used cytotoxicity assays.
Data Presentation: Quantitative Cytotoxicity Data
The following tables present hypothetical data to illustrate the cytotoxic profile of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 45.2 |
| HeLa | Cervical Cancer | 48 | 33.1 |
| HepG2 | Hepatocellular Carcinoma | 48 | 68.7 |
| MCF-7 | Breast Adenocarcinoma | 48 | 52.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Dose-Response of this compound on A549 Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.2 |
| 10 | 88.5 ± 5.1 |
| 25 | 65.1 ± 3.8 |
| 50 | 48.3 ± 4.5 |
| 75 | 22.7 ± 2.9 |
| 100 | 9.6 ± 1.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[2][3] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., A549, HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (untreated cells with fresh medium).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to assess cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[5]
Materials:
-
LDH assay kit
-
Cells and compound prepared as in the MTT assay protocol.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
-
LDH Measurement:
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with the assay reagents and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the amount of LDH released, relative to a positive control of fully lysed cells.
-
Visualizations
Experimental Workflow
Caption: Workflow for MTT-based cytotoxicity testing.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: Hypothetical apoptotic pathway induced by this compound.
References
- 1. Recent Trends in Drug Development for the Treatment of Adenocarcinoma Breast Cancer: Thiazole, Triazole, and Thiosemica… [ouci.dntb.gov.ua]
- 2. Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pubcompare.ai [pubcompare.ai]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening of 2-Thiazolepropanamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that form the core scaffold of numerous pharmaceuticals and biologically active compounds. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive candidates for drug discovery. High-throughput screening (HTS) is a key strategy in modern drug development, enabling the rapid screening of large chemical libraries to identify novel bioactive compounds.[1][2]
General High-Throughput Screening Workflow
The successful implementation of an HTS campaign involves a multi-step process, from initial assay development to hit confirmation and validation.[2][3] Each stage is critical for ensuring the quality and reliability of the screening data. The overall workflow is depicted below.
Application Note 1: Kinase Inhibition Assay
Objective: To determine the inhibitory activity of 2-Thiazolepropanamide against a specific protein kinase using a fluorescence polarization (FP) assay. FP assays are well-suited for HTS due to their homogeneous format and rapid read times.
Principle: This assay measures the binding of a fluorescently labeled tracer to a kinase. In the absence of an inhibitor, the tracer binds to the large kinase, resulting in a high polarization value. If this compound inhibits the kinase, the tracer remains unbound and tumbles freely, leading to a low polarization value.
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute the target kinase to a 2X working concentration in assay buffer.
-
Tracer Solution: Dilute the fluorescent tracer to a 2X working concentration in assay buffer.
-
Compound Plates: Prepare serial dilutions of this compound in 100% DMSO. Transfer a small volume (e.g., 100 nL) to the assay plates (384-well format).
-
-
Assay Procedure:
-
Add 10 µL of the 2X kinase solution to each well of the assay plate containing the pre-spotted compound.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Add 10 µL of the 2X tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Data Presentation
| Compound | Target Kinase | IC50 (µM) | Z'-Factor |
| This compound | Kinase A | 5.2 | 0.78 |
| Staurosporine (Control) | Kinase A | 0.01 | 0.82 |
| This compound | Kinase B | > 100 | 0.75 |
Application Note 2: Cell-Based Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of this compound on a relevant cell line (e.g., HEK293 or a cancer cell line) using a resazurin-based assay.
Principle: Resazurin (a blue, non-fluorescent compound) is reduced to the highly fluorescent resorufin by metabolically active cells. A decrease in fluorescence intensity indicates a reduction in cell viability.
Experimental Protocol
-
Cell Culture:
-
Culture cells in a suitable medium until they reach 70-80% confluency.
-
Trypsinize and seed the cells into 384-well, clear-bottom assay plates at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Add serially diluted this compound (typically in a small volume of medium to minimize DMSO concentration) to the cells.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
Assay Readout:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
Data Presentation
| Compound | Cell Line | CC50 (µM) | Assay Window (S/B) |
| This compound | HEK293 | 45.8 | 12.5 |
| Doxorubicin (Control) | HEK293 | 0.9 | 13.1 |
| This compound | Cancer Line X | 12.3 | 11.9 |
Signaling Pathway Context: Bacterial Two-Component Systems
Thiazole derivatives have been investigated for their antimicrobial properties. A potential target for such compounds could be bacterial two-component signal transduction systems (TCS), which are essential for bacteria to sense and respond to their environment but are absent in humans, making them attractive targets for new antibiotics.[4][5] A simplified TCS pathway is illustrated below.
An HTS assay could be designed to identify inhibitors of the histidine kinase autophosphorylation or the phosphotransfer step, for example, using a luminescence-based ATP depletion assay.
Assay Development and Validation Workflow
Prior to initiating a large-scale screen, it is crucial to develop a robust and reliable assay. This involves optimizing parameters such as reagent concentrations, incubation times, and DMSO tolerance. The statistical metric Z'-factor is commonly used to assess the quality of an HTS assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
By following these guidelines and protocols, researchers can effectively utilize high-throughput screening to investigate the biological activities of this compound and other novel thiazole derivatives, accelerating the process of drug discovery and development.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. opentrons.com [opentrons.com]
- 3. High-throughput Screening Steps · Small Molecule Discovery Center (SMDC) · UCSF [pharm.ucsf.edu]
- 4. Two-Component Signal Transduction Pathways Regulating Growth and Cell Cycle Progression in a Bacterium: A System-Level Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal integration in bacterial two-component regulatory systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 2-Thiazolepropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of 2-Thiazolepropanamide, a novel investigational compound with potential therapeutic applications. The following protocols are designed to systematically assess its efficacy, from initial target engagement and cellular activity to in vivo proof-of-concept.
Introduction
Thiazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1] This document outlines a detailed experimental workflow to investigate the efficacy of this compound, a novel thiazole derivative. The proposed studies will explore its potential as a targeted therapy, focusing on a hypothesized mechanism of action as a kinase inhibitor in oncology.
In Vitro Efficacy Assessment
The initial phase of testing focuses on characterizing the biochemical and cellular activities of this compound.
Primary Target Engagement: Kinase Inhibition Assays
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases to identify its primary molecular target(s).
Protocol:
-
Kinase Panel Screening:
-
Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega Kinase-Glo) to screen this compound at a fixed concentration (e.g., 10 µM) against a broad range of human kinases.
-
The assay principle is typically based on measuring the remaining ATP levels after the kinase reaction, where a decrease in luminescence indicates kinase activity and inhibition is observed as a rescue of the luminescent signal.
-
-
IC50 Determination:
-
For any "hit" kinases identified in the primary screen (e.g., >50% inhibition), perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).
-
Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Incubate the kinase, substrate, and ATP with varying concentrations of the compound.
-
Measure kinase activity using a suitable method (e.g., ADP-Glo, LanthaScreen).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Data Presentation:
| Kinase Target | IC50 (nM) | Hill Slope | R² |
| Kinase A | Value | Value | Value |
| Kinase B | Value | Value | Value |
| Kinase C | Value | Value | Value |
Cellular Proliferation and Viability Assays
Objective: To assess the anti-proliferative and cytotoxic effects of this compound on a panel of cancer cell lines.
Protocol:
-
Cell Line Selection:
-
Choose a panel of human cancer cell lines relevant to the identified kinase target(s). Include cell lines with known mutations or overexpression of the target kinase.
-
-
MTT/MTS Assay:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Cell Line | Histology | GI50 (µM) |
| Cell Line X | Lung Adenocarcinoma | Value |
| Cell Line Y | Breast Carcinoma | Value |
| Cell Line Z | Melanoma | Value |
Target Modulation in Cellular Context
Objective: To confirm that this compound engages and inhibits its target kinase within cancer cells.
Protocol:
-
Western Blot Analysis:
-
Treat selected cancer cell lines with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and its downstream substrates.
-
Use an antibody against the total form of the kinase and a housekeeping protein (e.g., GAPDH, β-actin) as loading controls.
-
Detect the signal using chemiluminescence or fluorescence and quantify the band intensities.
-
Data Presentation:
| Treatment | p-Kinase (Relative Intensity) | Total Kinase (Relative Intensity) | p-Substrate (Relative Intensity) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| 0.1 µM Cmpd | Value | Value | Value |
| 1 µM Cmpd | Value | Value | Value |
| 10 µM Cmpd | Value | Value | Value |
In Vivo Efficacy Assessment
Following promising in vitro results, the efficacy of this compound is evaluated in animal models.
Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant in vivo cancer model.
Protocol:
-
Model Establishment:
-
Implant human cancer cells (selected from in vitro studies) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Dosing and Monitoring:
-
Randomize the mice into treatment and control groups.
-
Administer this compound at various doses and schedules (e.g., once daily, orally) and a vehicle control.
-
Measure the tumor volume (using calipers) and body weight of the mice regularly (e.g., twice a week).
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and collect them for pharmacodynamic (PD) analysis (e.g., Western blot for target modulation).
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | Value | N/A | Value |
| Cmpd (X mg/kg) | Value | Value | Value |
| Cmpd (Y mg/kg) | Value | Value | Value |
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound efficacy testing.
Caption: Hypothesized signaling pathway inhibited by this compound.
References
Application Notes and Protocols for the Purification of Crude 2-Thiazolepropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 2-Thiazolepropanamide. The following methods are based on established techniques for the purification of thiazole derivatives and related small molecules. Researchers should consider these as starting points, and optimization will likely be required to achieve the desired purity and yield for specific sample matrices.
Overview of Purification Strategies
The selection of a suitable purification strategy for crude this compound depends on the nature and quantity of impurities present in the crude mixture. Common impurities may include unreacted starting materials, reaction byproducts, and residual solvents. The principal techniques applicable to the purification of this compound are:
-
Crystallization: A powerful technique for purifying solid compounds based on differences in solubility.
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.
-
Liquid-Liquid Extraction: Used to separate the target compound from impurities by partitioning between two immiscible liquid phases.
A multi-step purification approach, combining two or more of these techniques, often yields the highest purity.
Experimental Protocols
Recrystallization
Recrystallization is often the first and most cost-effective method for purifying solid organic compounds. The principle relies on the target compound being soluble in a hot solvent and insoluble in the same solvent when cold, while impurities remain soluble or insoluble at both temperatures.
Protocol: Anti-Solvent Crystallization
This method is particularly useful when finding a single solvent with the desired temperature-dependent solubility profile is challenging.
-
Solvent Selection:
-
Dissolve a small amount of crude this compound in a good solvent (e.g., methanol, ethanol, acetone) at room temperature.
-
To this solution, slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., water, hexane) until turbidity persists.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Observe the formation of crystals. The ideal solvent/anti-solvent pair will result in well-formed crystals and a significant reduction in visible impurities in the mother liquor.
-
-
Procedure:
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add the "anti-solvent" dropwise to the hot, clear filtrate with gentle stirring until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the mixture in an ice bath for at least one hour to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent/anti-solvent mixture.
-
Dry the purified crystals under vacuum.
-
Table 1: Suggested Solvent Systems for Recrystallization
| Good Solvent | Anti-Solvent | Notes |
| Methanol | Water | A common and effective system for polar organic compounds. The ratio will need to be determined empirically. |
| Ethanol | Water | Similar to methanol/water, may offer different solubility characteristics. |
| Acetone | Hexane | Suitable for less polar impurities. Acetone is highly volatile. |
| Ethyl Acetate | Hexane | A widely used solvent system in organic synthesis. The polarity can be fine-tuned by adjusting the ratio. |
Column Chromatography
Column chromatography is a highly effective technique for separating this compound from closely related impurities. The choice of stationary phase and mobile phase is critical for achieving good separation.
Protocol: Flash Column Chromatography (Normal Phase)
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice for normal-phase chromatography.
-
Mobile Phase Selection (Eluent):
-
Perform thin-layer chromatography (TLC) analysis of the crude material using various solvent systems to determine the optimal eluent.
-
A good solvent system will result in a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
Start with a non-polar solvent and gradually increase the polarity. Common solvent systems include mixtures of hexane and ethyl acetate, or dichloromethane and methanol.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin elution with the selected mobile phase, starting with a lower polarity if a gradient is to be used.
-
Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Collect fractions and monitor the elution of the target compound by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum.
-
Table 2: Suggested Mobile Phases for Normal Phase Column Chromatography
| Solvent System | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A versatile system. The ratio can be varied from 9:1 to 1:1 or higher in ethyl acetate to elute compounds of increasing polarity. |
| Dichloromethane / Methanol | Medium to High | Suitable for more polar compounds. A small percentage of methanol (1-10%) in dichloromethane significantly increases the eluent strength. |
| Hexane / Acetone | Low to Medium | An alternative to hexane/ethyl acetate, offering different selectivity. |
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For higher purity requirements, preparative RP-HPLC can be employed.
-
Stationary Phase: A C18-functionalized silica gel column is the most common choice for reversed-phase chromatography.
-
Mobile Phase:
-
A mixture of water and a polar organic solvent (acetonitrile or methanol) is typically used.
-
A small amount of an acid, such as formic acid or trifluoroacetic acid (0.1%), is often added to improve peak shape for ionizable compounds.
-
-
Procedure:
-
Dissolve the crude or partially purified this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Elute using an isocratic or gradient method. A typical gradient might run from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 20-30 minutes.
-
Monitor the elution using a UV detector at a wavelength where the compound absorbs (e.g., determined by UV-Vis spectroscopy).
-
Collect the fraction corresponding to the main peak.
-
Remove the organic solvent and lyophilize to obtain the purified product.
-
Table 3: Suggested Mobile Phases for Reversed-Phase HPLC
| Aqueous Phase (A) | Organic Phase (B) | Modifier (Optional) | Notes |
| Water | Acetonitrile | 0.1% Formic Acid | A common mobile phase system providing good resolution for a wide range of compounds. Formic acid is volatile and suitable for mass spectrometry detection. |
| Water | Methanol | 0.1% Trifluoroacetic Acid (TFA) | Methanol can offer different selectivity compared to acetonitrile. TFA is a strong ion-pairing agent that can improve peak shape but is less desirable for MS applications. |
Liquid-Liquid Extraction
This technique is useful for an initial cleanup of the crude reaction mixture, particularly for removing water-soluble or highly polar/non-polar impurities.
-
Solvent Selection: Choose a pair of immiscible solvents in which the this compound has a high partition coefficient in one phase, while the impurities are preferentially soluble in the other. A common system is an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an immiscible aqueous solution (e.g., water, brine, or a buffered solution to adjust the pH).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the lower layer.
-
Repeat the extraction of the organic layer with fresh aqueous solution as needed.
-
Combine the organic layers containing the product.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Visualization of Workflows
Caption: General multi-step purification workflow for this compound.
Caption: Detailed workflow for purification by column chromatography.
Application Note: Evaluation of 2-Thiazolepropanamide Cytotoxicity in Cancer Cell Lines
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Thiazolepropanamide
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Thiazolepropanamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors throughout the synthetic process. Common causes include incomplete reactions, side product formation, and loss of product during workup and purification.
Troubleshooting Steps:
-
Reagent Quality:
-
Moisture: Ensure all reagents and solvents are anhydrous, especially the amine (2-(2-aminoethyl)thiazole) and the acylating agent (e.g., propionic anhydride or propanoyl chloride). Moisture can hydrolyze the acylating agent and deactivate coupling reagents.
-
Purity: Use reagents of high purity. Impurities in the starting materials can lead to unwanted side reactions.
-
-
Reaction Conditions:
-
Temperature: Amide coupling reactions are often sensitive to temperature. Adding reagents too quickly can cause exothermic reactions that lead to side products. Conversely, insufficient temperature may result in an incomplete reaction. It is often recommended to add reagents dropwise at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[1][2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will leave unreacted starting materials, while excessively long reaction times can lead to product degradation.
-
-
Choice of Coupling Agent: The synthesis of this compound involves forming an amide bond. The choice of coupling reagent is critical and can significantly impact yield.
-
Carbodiimides (DCC, EDC): These are common but can lead to the formation of urea byproducts, which can complicate purification. The addition of HOBt can improve yields and reduce side reactions like racemization.[3]
-
Phosphonium (PyBOP) & Aminium/Uronium (HATU, HBTU) Reagents: These reagents are often more efficient and lead to faster reactions with fewer side products compared to carbodiimides.[3] HATU is known for its high reactivity and ability to minimize epimerization.[3]
-
-
Workup and Purification:
-
Significant product loss can occur during aqueous extraction and chromatographic purification. Ensure proper phase separation and minimize the number of purification steps if possible.
-
Q2: What are the most common side reactions, and how can I minimize them?
The primary reaction is an amide coupling between a thiazole-containing amine and a propanoic acid derivative. Side reactions can compete with this and reduce the yield of the desired product.
Common Side Reactions:
-
Hydrolysis of Acylating Agent: If using propanoyl chloride or anhydride, any water present will convert it to propanoic acid, which will not react under standard conditions without a coupling agent.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Formation of Guanidinium Byproduct: With aminium/uronium-based coupling reagents (like HBTU), the amine can react with the coupling reagent itself, leading to a guanidinium byproduct and terminating the desired reaction.
-
Solution: The order of addition is crucial. Activate the carboxylic acid with the coupling reagent first before adding the amine.
-
-
Dimerization/Polymerization: If the starting materials have multiple reactive sites, oligomerization can occur. This is less common for this specific synthesis but possible if impurities are present.
-
N-Acylurea Formation: When using carbodiimides like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.
-
Solution: Adding HOBt or HOAt can trap the O-acylisourea intermediate, converting it to a more reactive ester and preventing rearrangement.
-
Experimental Protocols & Data
General Protocol for Amide Coupling
This protocol is a generalized procedure for the synthesis of this compound via amide coupling.
Materials:
-
2-(2-Aminoethyl)thiazole
-
Propanoic acid
-
Coupling Agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Tertiary Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))[1]
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Procedure:
-
Dissolve propanoic acid (1.0 eq) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the coupling agent (1.1 eq) and, if applicable, the additive like HOBt (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 2-(2-aminoethyl)thiazole (1.0 eq) and the tertiary base (1.5-2.0 eq) in the anhydrous solvent.
-
Cool the activated acid mixture to 0 °C in an ice bath.
-
Slowly add the amine solution dropwise to the activated acid mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Proceed with aqueous workup and purification by column chromatography.
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is a critical parameter. The following table summarizes the characteristics of common reagents used in amide bond formation.
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Inexpensive, readily available.[4] | Forms insoluble urea byproduct (DCC)[3], risk of racemization, N-acylurea formation. |
| EDC + HOBt | Carbodiimide | Water-soluble byproduct (easy removal)[3], HOBt reduces racemization and increases yield. | HOBt is potentially explosive. |
| HBTU/TBTU | Aminium/Uronium | Fast reactions, high yields, low racemization.[3] | Can cause guanidinylation of the amine. |
| HATU | Aminium/Uronium | Highly reactive, very low racemization, effective for hindered couplings.[3] | More expensive than other options. |
| PyBOP | Phosphonium | Generates OBt esters, cleaner reactions than many uronium reagents. | Phosphorus byproducts can be difficult to remove. |
Visual Guides
General Experimental Workflow
The following diagram illustrates the typical sequence of steps for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path to diagnose the cause of low product yield.
References
Technical Support Center: Purification of 2-Thiazolepropanamide by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Thiazolepropanamide using chromatographic techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape in HPLC - Peak Tailing
Q1: My HPLC chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix this?
A1: Peak tailing is a common issue when purifying polar, nitrogen-containing compounds like this compound. It can lead to poor resolution and inaccurate quantification.[1][2] The primary causes can be categorized into issues with the column, mobile phase, sample, or instrument.
-
Column-Related Issues:
-
Secondary Interactions: The basic nitrogen in the thiazole ring can interact with acidic silanol groups on the silica-based stationary phase, causing tailing.[1]
-
Solution: Use a base-deactivated column or an end-capped column. Alternatively, adding a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%) can mask the silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1][2]
-
Solution: Reduce the sample concentration or injection volume.[2]
-
-
Column Degradation: A void at the column inlet or a blocked frit can distort the peak shape.[1][2]
-
Solution: Try back-flushing the column. If the problem persists, the column may need to be replaced.[1] Using a guard column can help extend the life of your analytical column.
-
-
-
Mobile Phase-Related Issues:
-
Inappropriate pH: The pH of the mobile phase can affect the ionization state of this compound. If the pH is close to the compound's pKa, you can get a mixed population of ionized and non-ionized forms, leading to tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound, a lower pH (e.g., pH 2-3 with formic acid or trifluoroacetic acid) will ensure it is fully protonated.[2]
-
-
Insufficient Buffer Capacity: A buffer is necessary to maintain a stable pH.
-
Solution: Use a buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM to ensure consistent pH across the column.
-
-
-
Sample and Solvent Issues:
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
A logical approach to troubleshooting peak tailing is outlined in the diagram below.
Issue 2: Difficulty Eluting this compound from a Silica Gel Column
Q2: My this compound product is sticking to the silica gel column and won't elute, even with a high percentage of ethyl acetate in hexane. What should I do?
A2: This is a common problem for polar compounds on a normal-phase silica gel column. The amide and thiazole groups in your compound are polar and can interact strongly with the acidic silica gel.
-
Increase Solvent Polarity: A simple hexane/ethyl acetate system may not be polar enough.
-
Solution: Add a more polar solvent to your mobile phase. A common strategy is to add methanol to your ethyl acetate or dichloromethane. Start with a small percentage (1-2%) and gradually increase it.
-
-
Use a Modifier: To disrupt the strong interactions with silica, you can add a small amount of a modifier.
-
Solution: Add a small amount of triethylamine (TEA) or ammonia to your mobile phase (e.g., 0.5-1% TEA in your eluent). This will compete with your compound for the acidic sites on the silica gel.
-
-
Dry Loading: If your compound is not very soluble in the elution solvent, it can lead to band broadening and tailing.
-
Solution: Use a dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.[3]
-
-
Consider a Different Stationary Phase: If the above solutions don't work, silica gel may not be the best choice.
-
Solution: Consider using a different stationary phase like alumina (which is basic and can be better for basic compounds) or reversed-phase chromatography.
-
Issue 3: Co-elution of Impurities
Q3: I am having trouble separating this compound from a closely related impurity. How can I improve the resolution?
A3: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Optimize the Mobile Phase:
-
HPLC: For reversed-phase HPLC, try changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can alter the selectivity. You can also fine-tune the pH of the mobile phase, as small changes can affect the retention of ionizable compounds differently. A shallower gradient will also increase the separation between peaks.
-
Column Chromatography: Experiment with different solvent systems. A ternary system (three solvents) can sometimes provide better separation than a binary system.
-
-
Change the Stationary Phase:
-
HPLC: Switch to a column with a different chemistry. For example, if you are using a C18 column, try a phenyl-hexyl or a polar-embedded column.
-
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will increase the run time.
-
Decrease the Particle Size: In HPLC, using a column with a smaller particle size (e.g., moving from a 5 µm to a 3 µm or sub-2 µm column) will increase efficiency and resolution.
The relationship between common purification problems, their causes, and potential solutions is summarized in the diagram below.
Quantitative Data Summary
The following tables provide representative starting conditions for the purification of this compound. These may require further optimization.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in Mobile Phase A/B (50:50) |
Table 2: Representative Column Chromatography Parameters
| Parameter | Condition |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Column Dimensions | Dependent on sample size (e.g., 2 cm diameter for 1 g crude) |
| Eluent System | Dichloromethane/Methanol or Ethyl Acetate/Methanol with 0.5% Triethylamine |
| Gradient | Step gradient, e.g., starting with 100% DCM and increasing Methanol by 1-2% increments |
| Loading | Dry loading recommended |
| Fraction Size | ~10-20 mL (for a 2 cm diameter column) |
Experimental Protocols
Protocol 1: HPLC Purification of this compound
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Run:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Set the UV detector to 254 nm.
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as specified in Table 1.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Flash Column Chromatography of this compound
-
Slurry Preparation and Column Packing:
-
Choose an appropriate column size for your sample amount (approx. 50-100 g of silica per 1 g of crude product).
-
In a beaker, make a slurry of the silica gel in the initial, least polar eluent (e.g., 100% dichloromethane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the least polar solvent system.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).
-
Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and develop in an appropriate solvent system.
-
Visualize the spots under UV light.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
The general workflow for a chromatographic purification experiment is depicted below.
References
"optimizing reaction conditions for 2-Thiazolepropanamide synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Thiazolepropanamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the coupling of 2-(thiazol-2-yl)propanoic acid with an amine source, usually ammonia or an ammonium salt. This is an amide bond formation reaction. The carboxylic acid is generally activated to facilitate the reaction with the amine.
Q2: What are the common methods for activating the carboxylic acid for this synthesis?
A2: Common methods for activating 2-(thiazol-2-yl)propanoic acid include:
-
Conversion to an acyl chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]
-
Use of coupling agents: Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or 1,1'-carbonyldiimidazole (CDI) are frequently employed to form a highly reactive intermediate in situ.[2][3][4]
-
Formation of an active ester: While less common for simple amides, this method is also a possibility.
Q3: What are some common side reactions or byproducts to be aware of?
A3: Potential side reactions and byproducts include:
-
Formation of N-acylurea: When using carbodiimide coupling agents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which can be difficult to remove.[2]
-
Racemization: If the starting 2-(thiazol-2-yl)propanoic acid is chiral, the reaction conditions, particularly the use of certain coupling agents and elevated temperatures, can lead to racemization.
-
Anhydride formation: In some cases, particularly when trying to form an acyl chloride, the carboxylic acid can form a symmetric anhydride.
-
Decomposition of the thiazole ring: Harsh reaction conditions (e.g., very high temperatures or strong acids/bases) could potentially lead to the degradation of the thiazole ring, though this is less common under standard amidation conditions.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Poor nucleophilicity of the amine.3. Deactivation of the coupling agent by moisture.4. Formation of a stable and unreactive ammonium salt between the carboxylic acid and amine. | 1. Optimize Activation: - If using SOCl₂, ensure it is fresh and the reaction is performed under anhydrous conditions. Consider a slight excess of the reagent. - If using a coupling agent (DCC, EDC), ensure it is of high purity and added under an inert atmosphere. The addition of an activator like 1-hydroxybenzotriazole (HOBt) can improve efficiency. 2. Enhance Amine Reactivity: - If using an ammonium salt, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be added to liberate the free amine. 3. Ensure Anhydrous Conditions: - Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize Reaction Temperature: - While high temperatures can sometimes drive the reaction, they can also lead to byproduct formation. Try running the reaction at a lower temperature for a longer period, or incrementally increase the temperature. |
| Presence of a Major Byproduct with a Molecular Weight Corresponding to the Starting Material Dimer | Formation of the anhydride of 2-(thiazol-2-yl)propanoic acid. | 1. Modify Activation Step: - This is more likely when attempting to form the acyl chloride. Reduce the reaction time for the activation step or use a milder activating agent. - Add the amine to the activated carboxylic acid at a lower temperature. |
| Difficult Purification: Product Contaminated with a White, Insoluble Precipitate | Formation of dicyclohexylurea (DCU) if DCC was used as the coupling agent. | 1. Filtration: DCU is often insoluble in common organic solvents. The reaction mixture can be filtered prior to workup to remove the bulk of the DCU. 2. Solvent Selection for Recrystallization: Choose a solvent system where the desired product is soluble but the urea byproduct is not. |
| Inconsistent Yields | 1. Variable quality of reagents.2. Presence of moisture.3. Inconsistent reaction times or temperatures. | 1. Use High-Purity Reagents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary. 2. Standardize Protocol: Maintain consistent reaction parameters (time, temperature, stoichiometry) between batches. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Amidation using Thionyl Chloride
This protocol involves the conversion of the carboxylic acid to its acyl chloride followed by reaction with ammonia.
1. Activation of 2-(thiazol-2-yl)propanoic acid:
- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-(thiazol-2-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
- Add thionyl chloride (1.2 eq) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.
- Remove the excess thionyl chloride and solvent under reduced pressure.
2. Amidation:
- Dissolve the crude acyl chloride in anhydrous DCM.
- Cool the solution to 0 °C.
- Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 2M ammonia in methanol) dropwise.
- Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
- Monitor the reaction by TLC.
3. Work-up and Purification:
- Quench the reaction with water.
- Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Amidation using EDC and HOBt
This protocol utilizes a common peptide coupling agent for the amidation.
1. Reaction Setup:
- In a round-bottom flask, dissolve 2-(thiazol-2-yl)propanoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the amine source (e.g., ammonium chloride, 1.2 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.
- Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).
- Cool the mixture to 0 °C in an ice bath.
2. Coupling Reaction:
- Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution.
- Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
- Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
- Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization.
Optimization of Reaction Conditions
The following table summarizes key parameters that can be optimized to improve the yield and purity of this compound.
| Parameter | Variables | Considerations |
| Coupling Agent | EDC, DCC, HATU, HBTU, CDI | The choice of coupling agent can significantly impact yield and potential for side reactions. HATU and HBTU are often more efficient but also more expensive. DCC can lead to insoluble urea byproducts. |
| Solvent | DCM, DMF, THF, Acetonitrile | The solvent should be anhydrous and capable of dissolving the starting materials. DMF is a good polar aprotic solvent for these reactions but can be difficult to remove. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM) | A non-nucleophilic base is required to neutralize any acid formed and to deprotonate the ammonium salt if used as the amine source. |
| Temperature | 0 °C to reflux | The optimal temperature will depend on the specific reagents used. Lower temperatures can help to minimize side reactions and racemization. |
| Stoichiometry | 1.0 - 1.5 equivalents of coupling agent and amine | A slight excess of the coupling agent and amine source is often used to drive the reaction to completion. |
Visualizing the Workflow
Below are diagrams illustrating the experimental workflow and logical relationships in troubleshooting.
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Solution-phase Synthesis of a Combinatorial Library of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Addressing Poor Solubility of 2-Thiazolepropanamide in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Thiazolepropanamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a chemical compound containing a thiazole ring and a propanamide side chain. Compounds with such heterocyclic and amide functionalities can exhibit limited aqueous solubility due to a combination of factors, including crystal lattice energy and hydrophobicity. Poor aqueous solubility can significantly hinder its application in various experimental settings, leading to issues with bioavailability, inaccurate dosing in in-vitro assays, and challenges in formulation development.
Q2: What are the initial signs of poor solubility of this compound in my experiment?
A2: Common indicators of poor solubility include:
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Visible particulates or cloudiness: The solution appears hazy or contains undissolved solid material after thorough mixing.
-
Precipitation over time: The compound initially dissolves but then crashes out of solution as a solid precipitate upon standing, temperature changes, or addition of other components.
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Inconsistent experimental results: Poor solubility can lead to variable concentrations of the dissolved compound, resulting in poor reproducibility of experimental data.
-
Low therapeutic efficacy or biological activity: In biological assays, if the compound is not fully dissolved, the effective concentration reaching the target is lower than intended, leading to diminished or unexpected results.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These can be broadly categorized as:
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Physical Modifications: Techniques such as particle size reduction (micronization or nanosuspension) increase the surface area of the compound, which can improve the dissolution rate.[1]
-
Chemical Modifications:
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can significantly increase solubility.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[1][2]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[3]
-
-
Use of Complexing Agents:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[1]
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve completely in aqueous buffer. | The concentration of this compound exceeds its intrinsic aqueous solubility. | 1. Decrease the concentration: If experimentally feasible, lower the working concentration of the compound.2. Use a co-solvent: Introduce a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) to the aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase if necessary. See Experimental Protocol 1 for a detailed method.3. Adjust the pH: Based on the pKa of this compound (if known or estimated), adjust the pH of the buffer to ionize the molecule, which typically increases solubility. For a basic compound, lower the pH; for an acidic compound, raise the pH. |
| Compound precipitates after initial dissolution. | The solution is supersaturated, or there has been a change in conditions (e.g., temperature, addition of another reagent) that reduces solubility. | 1. Maintain constant temperature: Ensure the temperature of the solution is controlled and consistent throughout the experiment.2. Use a precipitation inhibitor: Certain polymers can help maintain a supersaturated state and prevent precipitation.3. Employ cyclodextrin complexation: Encapsulating the compound in a cyclodextrin can prevent its self-aggregation and precipitation. See Experimental Protocol 2 for a detailed method. |
| High variability in experimental results. | Inconsistent dissolution of this compound is leading to variable effective concentrations. | 1. Ensure complete dissolution before use: Visually inspect all solutions to confirm the absence of particulates before starting an experiment. Gentle heating or sonication may aid dissolution, but be cautious of compound stability.2. Prepare a concentrated stock solution in an organic solvent: Dissolve the compound in a suitable organic solvent (e.g., DMSO) at a high concentration and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect the experiment. |
| Low or no observed biological activity. | The actual concentration of the dissolved (active) compound is much lower than the nominal concentration due to poor solubility. | 1. Quantify the dissolved concentration: Use a suitable analytical method (e.g., HPLC-UV) to measure the concentration of this compound in your final experimental solution after filtration to remove any undissolved particles.2. Implement a solubility enhancement technique: Based on the troubleshooting steps above, apply a co-solvent system or cyclodextrin complexation to increase the dissolved concentration to the desired level. |
Quantitative Data Summary
Due to the lack of publicly available experimental data for this compound, the following table provides hypothetical solubility data to illustrate the expected improvements with different solubilization techniques. For comparison, the logP of the structurally similar N-(1,3-Thiazol-2-yl)propanamide is reported to be 1.2.
| Condition | Solvent/Vehicle | Hypothetical Solubility of this compound (µg/mL) |
| Intrinsic Solubility | Water (pH 7.0) | 50 |
| Co-solvency | 5% Ethanol in Water | 250 |
| Co-solvency | 10% PEG 400 in Water | 600 |
| Complexation | 5% w/v Hydroxypropyl-β-Cyclodextrin in Water | 1500 |
| pH Adjustment | Aqueous Buffer (pH 2.0) | 100 (assuming basic nature) |
Experimental Protocols
Experimental Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To determine the optimal co-solvent concentration for dissolving this compound in an aqueous buffer.
Materials:
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This compound
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Water-miscible co-solvent (e.g., Ethanol, DMSO, PEG 400)
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Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
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Vortex mixer
-
Magnetic stirrer and stir bars
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Analytical balance
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Filtration device (e.g., 0.22 µm syringe filter)
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HPLC-UV or other suitable analytical instrument
Methodology:
-
Prepare a series of co-solvent/buffer solutions with varying co-solvent concentrations (e.g., 0%, 1%, 2%, 5%, 10%, and 20% v/v).
-
Add an excess amount of this compound to a known volume of each co-solvent/buffer solution in separate vials.
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Tightly cap the vials and vortex for 1 minute.
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Place the vials on a magnetic stirrer and agitate at room temperature for 24-48 hours to ensure equilibrium is reached.
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After equilibration, visually inspect the vials for undissolved solid.
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Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
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Dilute the filtered samples with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
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Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal concentration for your desired experimental concentration.
Experimental Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
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This compound
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Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
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Mortar and pestle
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Ethanol
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Water
-
Vacuum oven or desiccator
Methodology:
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Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
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Place the HP-β-CD in a mortar.
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Create a paste by adding a small amount of a 1:1 (v/v) ethanol/water mixture to the HP-β-CD and triturating with the pestle.
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Slowly add the this compound powder to the paste while continuously kneading.
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Continue the kneading process for 30-60 minutes to ensure thorough mixing and complex formation. If the mixture becomes too dry, add a few more drops of the ethanol/water mixture.
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Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved, or dry in a desiccator.
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Grind the dried complex into a fine powder using the mortar and pestle.
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Store the resulting powder in a tightly sealed container, protected from moisture. The aqueous solubility of this complex can then be determined and compared to the uncomplexed drug.
Visualizations
Caption: Workflow for Determining Solubility in Co-solvent Systems.
Caption: Troubleshooting Logic for Poor Solubility.
References
"troubleshooting inconsistent results in 2-Thiazolepropanamide experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thiazolepropanamide.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis, purification, analysis, and biological evaluation of this compound.
Synthesis: Low Yield or Incomplete Reaction
Problem: The synthesis of this compound results in a low yield or the reaction does not go to completion.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor quality of starting materials | Ensure 2-aminothiazole and propionyl chloride (or propionic anhydride) are pure. If necessary, purify starting materials before use. |
| Inefficient coupling agent activation | If using a coupling agent like DCC, ensure it is fresh and used in the correct stoichiometric amount. Consider using alternative coupling agents like HATU or EDC/HOBt for improved efficiency.[1][2] |
| Suboptimal reaction temperature | Amide bond formation can be sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) may improve the reaction rate. However, excessive heat can lead to side reactions.[1] |
| Presence of moisture | Amide synthesis reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incorrect stoichiometry | Carefully check the molar ratios of the reactants and coupling agents. A slight excess of the acylating agent or coupling agent may be beneficial. |
| Base selection and amount | When using an acid chloride, a non-nucleophilic base like triethylamine or diisopropylethylamine is required to neutralize the HCl byproduct. Ensure the correct equivalent of base is used. |
Experimental Protocol: Synthesis of this compound
A plausible synthetic route for this compound is the acylation of 2-aminothiazole with propionyl chloride.
Materials:
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2-aminothiazole
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Propionyl chloride
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add propionyl chloride (1.05 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Presence of Impurities
Problem: The purified this compound contains persistent impurities.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Unreacted starting materials | Optimize the reaction stoichiometry and reaction time to ensure complete conversion. Unreacted 2-aminothiazole can often be removed by an acidic wash during workup. |
| Side products from the reaction | Common side products in amide couplings can include the formation of an anhydride from the carboxylic acid or reaction of the coupling agent with the amine. Careful control of reaction conditions is crucial. |
| Ineffective purification method | If column chromatography is not providing adequate separation, consider recrystallization from a suitable solvent system. For this compound, solvent systems like ethyl acetate/hexanes or ethanol/water could be explored. |
Experimental Protocol: Purification by Recrystallization
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Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or ethanol).
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Slowly add a co-solvent in which the compound is poorly soluble (e.g., hexanes or water) until the solution becomes slightly cloudy.
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Gently heat the solution until it becomes clear again.
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Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
Analysis: Inconsistent Spectroscopic Data
Problem: 1H NMR, 13C NMR, or LC-MS data for this compound is inconsistent with the expected structure.
Troubleshooting NMR Spectra:
| Issue | Possible Cause & Solution |
| Broad peaks | The amide proton (-NH) may exchange with residual water in the NMR solvent, leading to a broad signal. This can be confirmed by a D2O exchange experiment. |
| Unexpected chemical shifts | The electronic environment of the thiazole ring can influence the chemical shifts of adjacent protons and carbons. Compare the observed shifts with predicted values or data from similar structures. |
| Presence of impurity peaks | Correlate any unexpected peaks with potential impurities from the synthesis or purification steps. |
Expected NMR Data for this compound:
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Amide NH | 10.0 - 12.0 | broad singlet | 1H |
| Thiazole H4 | 7.0 - 7.5 | doublet | 1H |
| Thiazole H5 | 6.8 - 7.2 | doublet | 1H |
| -CH₂- | 2.3 - 2.7 | quartet | 2H |
| -CH₃ | 1.1 - 1.4 | triplet | 3H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Carbonyl C=O | 170 - 175 |
| Thiazole C2 | 155 - 160 |
| Thiazole C4 | 135 - 140 |
| Thiazole C5 | 110 - 115 |
| -CH₂- | 30 - 35 |
| -CH₃ | 9 - 14 |
Troubleshooting LC-MS Data:
| Issue | Possible Cause & Solution |
| Incorrect molecular ion peak | Verify the expected mass of this compound (C₆H₈N₂OS, Exact Mass: 156.04). Check for common adducts (e.g., +Na, +K). |
| Unexpected fragments | The fragmentation pattern can provide structural information. A common fragmentation for amides is the cleavage of the amide bond. |
Biological Assays: Inconsistent IC50 Values
Problem: Inconsistent IC50 values are observed in cell-based assays (e.g., MTT assay).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound solubility issues | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the cell culture medium. Precipitation can lead to inaccurate concentrations. |
| Cell density variability | Seed cells at a consistent density across all wells and plates. Variations in cell number will directly affect the final readout.[3] |
| Inconsistent incubation times | Adhere strictly to the specified incubation times for both compound treatment and the assay reagent (e.g., MTT).[4][5][6] |
| Metabolic state of cells | Ensure cells are in a logarithmic growth phase and are healthy. Stressed or senescent cells can give unreliable results. |
| Compound stability in media | Assess the stability of this compound in the cell culture medium over the course of the experiment. Degradation can lead to a loss of activity. |
Experimental Protocol: MTT Cell Viability Assay
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in the cell culture medium.
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Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.[7]
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Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and straightforward method is the acylation of 2-aminothiazole with propionyl chloride or propionic anhydride in the presence of a base. Another approach involves the use of coupling agents like DCC, HATU, or EDC to form the amide bond between 2-aminothiazole and propionic acid.
Q2: What are the expected chemical shifts for the protons on the thiazole ring of this compound in a 1H NMR spectrum?
A2: The proton at position 4 of the thiazole ring is expected to appear as a doublet between 7.0 and 7.5 ppm, while the proton at position 5 will likely be a doublet between 6.8 and 7.2 ppm. The exact chemical shifts can be influenced by the solvent and other molecular interactions.
Q3: My this compound sample shows poor solubility in aqueous solutions for biological assays. What can I do?
A3: It is common for small organic molecules to have limited aqueous solubility. The standard practice is to dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted into the aqueous assay buffer or cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.
Q4: I am observing high variability in my MTT assay results. What are the most critical parameters to control?
A4: The most critical parameters for a reproducible MTT assay are consistent cell seeding density, accurate serial dilutions of your compound, and precise incubation times for both the compound treatment and the MTT reagent. Additionally, ensure that the formazan crystals are fully dissolved before reading the absorbance.[3][8]
Q5: Is this compound expected to be stable under typical experimental conditions?
A5: Thiazole rings are generally stable aromatic systems. However, the amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For biological assays, it is advisable to prepare fresh solutions of the compound and to be aware of potential degradation over long incubation periods.[9]
Visualizations
Caption: Experimental workflow for this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tumor necrosis factor-alpha mediates activation of NF-κB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Bioactivity of 2-Thiazolepropanamide In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro bioactivity of the novel compound 2-Thiazolepropanamide, with a primary focus on its potential antimicrobial effects. For comparative analysis, the well-characterized thiazole-containing antifungal agent, Thiabendazole, will be utilized as a reference compound. This guide outlines key experimental protocols, data presentation formats, and visual workflows to facilitate a thorough and objective assessment.
Comparative Analysis of Antimicrobial Activity
The initial assessment of a novel compound's bioactivity often begins with determining its efficacy against relevant microbial strains. Standardized antimicrobial susceptibility tests are crucial for generating quantitative data that can be compared across different compounds.
Table 1: Comparative Antimicrobial Susceptibility
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| This compound | Staphylococcus aureus | Data to be determined | Data to be determined | Data to be determined |
| Escherichia coli | Data to be determined | Data to be determined | Data to be determined | |
| Candida albicans | Data to be determined | Data to be determined | Data to be determined | |
| Thiabendazole | Staphylococcus aureus | Reported literature values | Reported literature values | Reported literature values |
| Escherichia coli | Reported literature values | Reported literature values | Reported literature values | |
| Candida albicans | Reported literature values | Reported literature values | Reported literature values | |
| Vehicle Control (e.g., DMSO) | Staphylococcus aureus | No inhibition | No inhibition | 0 |
| Escherichia coli | No inhibition | No inhibition | 0 | |
| Candida albicans | No inhibition | No inhibition | 0 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the validation process. The following are standard protocols for determining the antimicrobial and cytotoxic properties of a compound.
Broth Microdilution Assay for MIC and MBC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).[1][2][3][4][5]
Materials:
-
96-well microtiter plates
-
Test compound (this compound) and reference compound (Thiabendazole) stock solutions
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test and reference compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.
-
To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that shows no growth on the agar plate after incubation is the MBC.
Disk Diffusion Assay
This assay assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[1][6][7][8][9]
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile paper disks (6 mm diameter)
-
Test and reference compound solutions of known concentration
-
Standardized microbial inoculum
Procedure:
-
Evenly spread the standardized microbial inoculum onto the surface of the agar plate to create a lawn.
-
Aseptically apply paper disks impregnated with the test and reference compounds onto the agar surface.
-
Place a disk impregnated with the solvent (vehicle control) on the plate.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (clear area around the disk where no growth occurs) in millimeters.
MTT Assay for Cytotoxicity
It is crucial to assess the potential toxicity of a new compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
Cell culture medium
-
Test and reference compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid)[10]
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test and reference compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Table 2: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| This compound | HeLa | Data to be determined | Data to be determined |
| HepG2 | Data to be determined | Data to be determined | |
| Thiabendazole | HeLa | Reported literature values | Reported literature values |
| HepG2 | Reported literature values | Reported literature values | |
| Doxorubicin (Positive Control) | HeLa | Known values | Known values |
| HepG2 | Known values | Known values |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and hypothetical mechanisms of action.
Caption: General experimental workflow for in vitro validation.
A potential mechanism of action for antimicrobial thiazole derivatives involves the inhibition of two-component signal transduction systems in bacteria. These systems are crucial for bacteria to sense and respond to their environment.[14]
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. asm.org [asm.org]
- 7. eucast: Disk diffusion methodology [eucast.org]
- 8. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing the efficacy of 2-Thiazolepropanamide with similar compounds"
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown significant promise in targeting a variety of signaling pathways implicated in oncogenesis and other disease states. This guide provides a comparative overview of the efficacy of several thiazole-based compounds, with a focus on their activity as kinase inhibitors in key cancer-related pathways. We present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological cascades to facilitate a comprehensive understanding of their therapeutic potential.
Efficacy of Thiazole Derivatives as Kinase Inhibitors
The following tables summarize the in vitro efficacy of various thiazole-containing compounds against three critical kinase targets in cancer therapy: B-RAFV600E, VEGFR-2, and c-Met. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
B-RAFV600E Inhibitors
The B-RAF kinase, particularly the V600E mutant, is a key driver in a significant portion of melanomas and other cancers. The table below compares the efficacy of several thiazole derivatives against this target, with the well-established inhibitor Dabrafenib serving as a reference.
| Compound ID | Thiazole Derivative Structure | IC50 (nM) vs. B-RAFV600E | Non-Thiazole Comparator | IC50 (nM) vs. B-RAFV600E |
| 7b | Phenylsulfonyl-thiazole | 36.3 ± 1.9 | Dabrafenib | 47.2 ± 2.5 |
| 13a | Phenylsulfonyl-thiazole | 23.1 ± 1.2 | Vemurafenib | 31 |
| Compound V | Thiazole-based | 107 ± 10 | ||
| Compound IV | Thiazole-based | 50 | ||
| 1zb | Imidazothiazole | 190 |
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, a critical process for tumor growth and metastasis. The following table outlines the inhibitory activity of selected thiazole derivatives against VEGFR-2, benchmarked against the multi-kinase inhibitor Sorafenib.
| Compound ID | Thiazole Derivative Structure | IC50 (nM) vs. VEGFR-2 | Non-Thiazole Comparator | IC50 (nM) vs. VEGFR-2 |
| 10d | Thiazolyl-pyrazoline | 43.0 ± 2.4 | Sorafenib | 51.41 |
| 10b | Thiazolyl-pyrazoline | 78.4 ± 1.5 | Sunitinib | Not specified |
| Compound 5 | Thiazole derivative | 44 | ||
| Compound III | 4-chlorophenylthiazole | 51.09 |
c-Met Inhibitors
The c-Met receptor tyrosine kinase is implicated in cell proliferation, motility, and invasion, and its dysregulation is a hallmark of many cancers. This table compares the efficacy of thiazole-based compounds against c-Met, with Cabozantinib as a reference inhibitor.
| Compound ID | Thiazole Derivative Structure | IC50 (nM) vs. c-Met | Non-Thiazole Comparator | IC50 (nM) vs. c-Met |
| 5a | Pyrazolothiazole | 4.27 ± 0.31 | Cabozantinib | 1.3 |
| 5b | Pyrazolothiazole | 7.95 ± 0.17 | JNJ-38877605 | 4 |
| Compound 21 | Triazolothiadiazole | 2.02 | AMG-208 | 9 |
Experimental Protocols
A clear understanding of the experimental conditions is crucial for the interpretation and replication of efficacy data. Below are detailed methodologies for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 values of kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., B-RAFV600E, VEGFR-2, c-Met)
-
Peptide or protein substrate specific to the kinase
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.
-
Serially dilute the test compounds in DMSO and add them to the reaction mixture. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated radiolabeled ATP will be washed away.
-
Wash the filter plate multiple times with the wash buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[1][2][3][4]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Test compounds serially diluted in the broth
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Dispense the broth medium into the wells of a 96-well microtiter plate.
-
Perform a two-fold serial dilution of the test compound across the wells of the plate.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculate each well of the microtiter plate with the diluted microorganism suspension. Include a growth control well (no compound) and a sterility control well (no microorganism).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 18-24 hours).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the thiazole derivatives discussed in this guide.
Caption: The RAS/RAF/MEK/ERK signaling pathway, a key regulator of cell proliferation, is often constitutively activated by the B-RAFV600E mutation. Thiazole-based inhibitors block the activity of the mutant B-RAF kinase, thereby inhibiting downstream signaling.[5][6][7][8][9]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
A Guide to Cross-Validation of Analytical Methods for 2-Thiazolepropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-Thiazolepropanamide. In the absence of publicly available, specific experimental data for this compound, this document serves as a practical template. It outlines the necessary experimental protocols and data presentation formats when comparing two distinct analytical methods, herein hypothetically designated as Method A (HPLC-UV) and Method B (LC-MS/MS).
Cross-validation is a critical process in analytical science, ensuring that two different methods provide equivalent and reliable results for the same analyte. This is particularly important when transferring methods between laboratories, introducing a new method, or when data from different analytical techniques need to be compared.
Principles of Cross-Validation
The core objective of cross-validation is to demonstrate the interchangeability of two analytical methods. This is achieved by analyzing the same set of quality control (QC) samples with both methods and comparing the results. The acceptance criteria for this comparison are based on predefined statistical limits.
A successful cross-validation study provides confidence that the data generated by either method are comparable, ensuring consistency in results throughout the lifecycle of a drug development program.
Experimental Protocols
Detailed methodologies are crucial for reproducible and validatable analytical methods. Below are hypothetical, yet representative, experimental protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.
Method A: HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
-
A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Injection volume: 10 µL.
-
UV detection wavelength: 254 nm.
4. Standard and Sample Preparation:
-
A stock solution of this compound is prepared in methanol.
-
Calibration standards and quality control samples are prepared by spiking the stock solution into a relevant matrix (e.g., plasma, formulation buffer).
Method B: LC-MS/MS
1. Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
2. Mobile Phase:
-
Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
3. Chromatographic and Mass Spectrometric Conditions:
-
Flow rate: 0.4 mL/min.
-
Column temperature: 40°C.
-
Injection volume: 5 µL.
-
Ionization mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) transitions for this compound and an internal standard.
4. Standard and Sample Preparation:
-
Similar to the HPLC-UV method, with the addition of an internal standard to all samples and standards.
Data Presentation for Method Comparison
The cornerstone of a cross-validation report is the clear and concise presentation of quantitative data. The following tables illustrate how to summarize and compare the performance of the two hypothetical methods.
Table 1: Linearity
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) |
| Calibration Range (µg/mL) | 1 - 100 | 0.1 - 50 |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 |
| Regression Equation | y = 12345x + 678 | y = 98765x + 432 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Method A (HPLC-UV) | Method B (LC-MS/MS) | ||
| Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | ||
| Low | 3 | 98.5 | 4.2 | 101.2 | 3.1 |
| Medium | 50 | 102.1 | 2.5 | 99.8 | 1.9 |
| High | 80 | 99.3 | 1.8 | 100.5 | 1.5 |
Table 3: Limit of Quantification (LOQ)
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) |
| LOQ (µg/mL) | 1.0 | 0.1 |
| Accuracy at LOQ (%) | 95.7 | 103.4 |
| Precision at LOQ (%RSD) | 8.9 | 6.5 |
Table 4: Cross-Validation of Quality Control Samples
| QC Level | Nominal Conc. (µg/mL) | Mean Conc. Method A (µg/mL) | Mean Conc. Method B (µg/mL) | % Difference |
| Low | 3 | 2.95 | 3.04 | -3.0% |
| High | 80 | 79.8 | 80.4 | -0.7% |
Visualizing the Workflow
Diagrams are essential for illustrating complex processes and relationships in a clear and understandable manner.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: General experimental workflow for HPLC-based analysis.
Conclusion
The cross-validation of analytical methods is a fundamental requirement for ensuring data integrity and consistency in regulated environments. By following a structured protocol and clearly presenting the comparative data, researchers can confidently demonstrate the interchangeability of different analytical techniques for the quantification of this compound. The methodologies and data presentation formats provided in this guide offer a robust starting point for designing and executing a comprehensive cross-validation study.
Comparative Analysis of 2-Thiazolepropanamide Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-thiazolepropanamide derivatives, focusing on their structure-activity relationships (SAR) in antimicrobial and anticancer applications. The information presented is curated from experimental data to assist researchers in the design and development of novel therapeutic agents.
Antimicrobial Activity of this compound Derivatives
A series of novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives have been synthesized and evaluated for their antimicrobial properties. The core structure of these compounds consists of a propanamide linker attached to the 2-position of a thiazole ring, which is further substituted at the 4-position with various aryl groups. The other end of the propanamide is linked to different heteroaryl moieties.
Key SAR Observations:
Initial screenings have revealed that the nature of the substituents on both the thiazole and the heteroaryl rings plays a crucial role in determining the antimicrobial potency. While many derivatives exhibit general antibacterial activity, specific substitutions have been shown to enhance efficacy against particular bacterial and fungal strains. For instance, certain compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as promising anticandidal effects against Candida parapsilosis and Candida glabrata.[1][2]
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | 4-Aryl on Thiazole | 2-Heteroarylthio Group | Antibacterial Activity | Antifungal Activity |
| 7e | Naphthalen-2-yl | 1H-Benzimidazol-2-yl | High | Moderate |
| 7f | 4-Chlorophenyl | 1-Methyl-1H-tetrazol-5-yl | High | Moderate |
| 7i | 4-Chlorophenyl | Benzothiazol-2-yl | Moderate | High vs. C. parapsilosis & C. glabrata |
| 7j | 4-Chlorophenyl | 1H-Benzimidazol-2-yl | Moderate | High vs. C. parapsilosis & C. glabrata |
Note: "High" and "Moderate" are based on initial screening results as reported in the literature. Specific MIC values are required for a definitive quantitative comparison.
Cytotoxic Activity of this compound Derivatives
The anticancer potential of these this compound derivatives has been investigated against various human cancer cell lines, including leukemia (HL-60 and THP-1) and mouse embryonic fibroblast (NIH/3T3) cells.[1][2]
Key SAR Observations:
The cytotoxic profile of these compounds is significantly influenced by the nature of the substituents. Several derivatives have exhibited high cytotoxicity against leukemia cell lines, with some showing a selective profile compared to the non-cancerous fibroblast cell line.[1][2] This selectivity is a critical parameter in the development of new anticancer agents.
Table 2: Cytotoxic Activity of Selected this compound Derivatives
| Compound ID | 4-Aryl on Thiazole | 2-Heteroarylthio Group | Cytotoxicity vs. HL-60 | Cytotoxicity vs. THP-1 |
| 7b | Naphthalen-2-yl | 1-Methyl-1H-imidazol-2-yl | Moderate | High |
| 7g | 4-Chlorophenyl | 1-Methyl-1H-imidazol-2-yl | High | High |
| 7j | 4-Chlorophenyl | 1H-Benzimidazol-2-yl | High | Moderate |
| 7m | 4-Methoxyphenyl | 4-Methyl-4H-1,2,4-triazol-3-yl | Moderate | High |
Note: "High" and "Moderate" are based on initial screening results. IC50 values are necessary for a precise quantitative comparison.
Experimental Protocols
General Synthetic Procedure for 2-Heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide Derivatives
The synthesis of the target compounds is typically achieved in a multi-step process. The final step involves the reaction of 2-chloro-N-[4-(substituted aryl)thiazol-2-yl]propanamide with the appropriate thiol derivative in the presence of a base.
Reaction Scheme:
Caption: General reaction for the synthesis of this compound derivatives.
Detailed Protocol:
-
Dissolve the appropriate heteroaryl thiol derivative in acetone.
-
Add two equivalents of potassium carbonate to the solution and stir for 5 minutes.
-
Add one equivalent of the corresponding 2-chloro-N-[4-(substituted aryl)thiazol-2-yl]propanamide.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified, typically by recrystallization from ethanol.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug). Include a vehicle control (e.g., DMSO). Incubate for an additional 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Signaling Pathways and Logical Relationships
The precise mechanisms of action for many this compound derivatives are still under investigation. However, based on the SAR data, a logical relationship for optimizing their biological activity can be proposed.
Caption: SAR logic for this compound derivatives.
This diagram illustrates that the biological activity of the this compound core is modulated by the nature of the substituents at two key positions: the aryl group at the C4 position of the thiazole ring and the heteroarylthio group on the propanamide side chain. The electronic and steric properties of these substituents are critical in determining the antimicrobial and cytotoxic potency of the compounds. Further quantitative structure-activity relationship (QSAR) studies are needed to build predictive models for designing more effective derivatives.
References
Comparative Analysis of the Mechanism of Action of 2-Thiazolepropanamide and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 2-Thiazolepropanamide by examining the established mechanisms of structurally related thiazole-containing compounds. Due to the limited direct experimental data on this compound, this document serves as a predictive framework based on the activities of well-characterized molecules: the antifungal agent Thiabendazole and various anticancer 2-aminothiazole derivatives. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to facilitate further investigation into the biological role of this compound.
Introduction to this compound
This compound belongs to the broad class of thiazole-containing heterocyclic compounds. The thiazole ring is a key pharmacophore found in numerous clinically approved drugs and biologically active molecules, exhibiting a wide array of activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The specific biological activity and mechanism of action of this compound are not yet fully elucidated. However, its structural similarity to other active thiazole derivatives suggests it may operate through related biochemical pathways. This guide explores these potential mechanisms through a comparative lens.
Comparison with Thiabendazole: Inhibition of Mitochondrial Respiration
Thiabendazole (TBZ), a benzimidazole derivative containing a thiazole ring, is primarily known for its antifungal and anthelmintic properties. Its mechanism of action is well-documented and centers on the disruption of cellular respiration.
Mechanism of Action
The primary mode of action for Thiabendazole is the inhibition of the mitochondrial electron transport chain (ETC). Specifically, TBZ targets Complex II (Succinate Dehydrogenase/SQR) and the helminth-specific enzyme fumarate reductase, effectively blocking the transfer of electrons and disrupting ATP synthesis.[3][4][5] This inhibition of cellular energy production is the basis for its potent antifungal and anthelmintic effects.[5] Some studies also suggest that TBZ can interfere with microtubule assembly, indicating a potential for antimitotic activity.
Quantitative Data: Inhibition of Mitochondrial Enzymes by Thiabendazole
| Target Enzyme/System | Organism/Tissue | Inhibitory Concentration | Reference |
| Succinic-cytochrome c reductase | Fungus mitochondria | 0.5 µg/mL | [3] |
| Succinate-dichloro-phenolindophenol reductase | Fungus mitochondria | 2 µg/mL | [3] |
| Fumarate Reductase (FR) | Strongyloides ratti | EC50 = 4.6 x 10⁻⁴ M | [6] |
| Succinate Dehydrogenase (SDH) | Strongyloides ratti | EC50 > 1.0 x 10⁻³ M | [6] |
| Ubiquinone reduction activity (SQR) | Porcine mitochondria | IC50 ~100 µmol/L | [7][8] |
Experimental Protocol: Mitochondrial Complex II (SQR) Activity Assay
This protocol outlines a method to assess the inhibitory effect of a test compound on the ubiquinone reduction activity of mitochondrial Complex II.
1. Materials:
-
Isolated mitochondria (e.g., from porcine heart)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA
-
Substrates: 20 mM Succinate, 50 µM Decylubiquinone (DBQ)
-
Electron Acceptor: 100 µM 2,6-dichlorophenolindophenol (DCPIP)
-
Inhibitors: Rotenone (Complex I inhibitor, 1 µM), Antimycin A (Complex III inhibitor, 10 µM), KCN (Complex IV inhibitor, 2 mM) to isolate Complex II activity.
-
Test Compound (e.g., this compound) at various concentrations.
-
96-well microplate reader.
2. Procedure:
-
Prepare a reaction mixture in the wells of a 96-well plate containing Assay Buffer, rotenone, antimycin A, and KCN.
-
Add the test compound at desired final concentrations to the appropriate wells. Include a solvent control (e.g., DMSO).
-
Add isolated mitochondria to each well and incubate for 5-10 minutes at 37°C to allow for inhibitor binding.
-
Add DCPIP and DBQ to each well.
-
Initiate the reaction by adding succinate to each well.
-
Immediately measure the decrease in absorbance of DCPIP at 600 nm in kinetic mode for 5-10 minutes. The rate of DCPIP reduction is proportional to Complex II activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Mechanism: Inhibition of the Electron Transport Chain
Caption: Mitochondrial electron transport chain showing inhibition of Complex II by Thiabendazole.
Comparison with 2-Aminothiazole Derivatives: Anticancer Activity and Apoptosis Induction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating potent anticancer activity.[1][2] These compounds often work by inducing programmed cell death (apoptosis) and arresting the cell cycle in cancer cells.
Mechanism of Action
The anticancer mechanisms of 2-aminothiazole derivatives are diverse but frequently converge on the induction of apoptosis.[9][10] This can be achieved through various means, including:
-
Inhibition of Protein Kinases: Many 2-aminothiazoles are potent inhibitors of kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and Akt.[1]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[9]
-
Induction of Apoptotic Pathways: They can trigger the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis, often characterized by the activation of caspase enzymes.[10]
Quantitative Data: Cytotoxicity of 2-Aminothiazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Activity | Reference |
| Compound 103a | AGS (Gastric Adenocarcinoma) | IC50 = 4.0 µM | [1] |
| Compound 103a | HT-29 (Colorectal Adenocarcinoma) | IC50 = 4.4 µM | [1] |
| Compound 20 | H1299 (Human Lung Cancer) | IC50 = 4.89 µM | [1] |
| Compound 20 | SHG-44 (Human Glioma) | IC50 = 4.03 µM | [1] |
| PB11 | U87 (Glioblastoma) | IC50 < 50 nM | [11] |
| Ethyl 2-[2-(dibutylamino)acetamido]-thiazole-4-carboxylate | Panc-1 (Pancreatic Cancer) | IC50 = 43.08 µM | [12] |
Experimental Protocol: Caspase-3 Activity Assay
This protocol provides a method to measure the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with a test compound.
1. Materials:
-
Human cancer cell line (e.g., HeLa, U87).
-
Cell culture medium and supplements.
-
Test Compound (e.g., this compound).
-
Cell Lysis Buffer.
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA).
-
Bradford assay reagents for protein quantification.
-
96-well microplate reader.
2. Procedure:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using the Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (containing the cytosolic proteins) to a new tube.
-
Determine the total protein concentration of each sample using the Bradford assay.
-
In a 96-well plate, add an equal amount of protein from each sample to separate wells.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Normalize the caspase activity to the protein concentration and express the results as a fold-change relative to the untreated control.
Visualizing the Mechanism: Simplified Apoptosis Pathway
Caption: Simplified intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.
Alternative Mechanism: Inhibition of IMP Dehydrogenase
To illustrate the functional diversity of the thiazole scaffold, it is useful to consider Tiazofurin. This compound's anticancer activity stems from a completely different mechanism: the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition depletes the cellular pool of GTP, which is essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.
Experimental Protocol: IMP Dehydrogenase (IMPDH) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of IMPDH.
1. Materials:
-
Purified recombinant human IMPDH2 enzyme.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA.
-
Substrates: Inosine 5'-monophosphate (IMP), β-Nicotinamide adenine dinucleotide (NAD+).
-
Test Compound (e.g., this compound).
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
2. Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Assay Buffer, IMPDH2 enzyme, and the test compound at various concentrations.
-
Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of IMP and NAD+. A typical final concentration might be 250 µM for IMP and 500 µM for NAD+.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity (rate of NADH production) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
Visualizing the Mechanism: Role of IMPDH in Purine Biosynthesis
Caption: Inhibition of IMP Dehydrogenase (IMPDH) by Tiazofurin in the purine biosynthesis pathway.
Conclusion
While the precise mechanism of action for this compound remains to be determined, this guide provides a comparative framework based on the known activities of structurally similar compounds. The evidence from Thiabendazole suggests a potential for interference with mitochondrial function, whereas the extensive research on 2-aminothiazole derivatives points towards anticancer activity via the induction of apoptosis. The distinct mechanism of Tiazofurin highlights that the thiazole scaffold can be integrated into molecules with highly specific and diverse biological targets.
To elucidate the mechanism of this compound, we recommend a screening approach utilizing the experimental protocols detailed in this guide. Initial cytotoxicity screening against various cell lines (e.g., fungal, mammalian cancer, and normal mammalian cells) would be a critical first step. Subsequent investigation using assays for mitochondrial respiration, caspase activation, and cell cycle analysis would provide valuable insights into its specific molecular targets and pathways of action. This systematic approach will be crucial in defining the therapeutic potential of this compound.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Thiabendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. The effect of electron transport (ET) inhibitors and thiabendazole on the fumarate reductase (FR) and succinate dehydrogenase (SDH) of Strongyloides ratti infective (L3) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiabendazole inhibits ubiquinone reduction activity of mitochondrial respiratory complex II via a water molecule mediated binding feature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 11. mdpi.com [mdpi.com]
- 12. sciprofiles.com [sciprofiles.com]
Comparative Guide to the Reproducibility of 2-Phenyl-4-Trifluoromethyl-Thiazole-5-Carboxamide Synthesis and Anticancer Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies and bioassay reproducibility for a representative bioactive thiazole propanamide derivative, 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide. Due to the limited availability of published data on the specific synthesis and bioactivity of 2-Thiazolepropanamide, this guide focuses on a well-documented analogue to illustrate the critical aspects of reproducibility in synthesis and biological evaluation.
Introduction to Reproducibility in Drug Discovery
The reproducibility of experimental results is a cornerstone of scientific integrity and is paramount in the field of drug discovery and development. In chemical synthesis, variations in reaction conditions, reagent purity, and work-up procedures can lead to significant differences in yield and purity.[1][2] Similarly, in vitro bioassays are susceptible to variability arising from cell line maintenance, reagent sources, and specific assay protocols.[3] This guide aims to provide a framework for assessing and improving the reproducibility of both the synthesis and biological testing of thiazole-containing compounds.
Synthesis of 2-Phenyl-4-Trifluoromethyl-Thiazole-5-Carboxamides: A Comparative Overview
The synthesis of substituted thiazole-5-carboxamides is a multi-step process. Below, we compare two common synthetic approaches, highlighting key parameters that can influence reproducibility.
Method 1: Hantzsch Thiazole Synthesis followed by Amide Coupling
This classical approach involves the formation of the thiazole ring via a Hantzsch condensation, followed by activation of the carboxylic acid and subsequent amidation.
Method 2: One-Pot Synthesis from α-Haloketones
More modern approaches aim for higher efficiency through one-pot procedures, minimizing intermediate isolation steps.
Table 1: Comparison of Synthetic Methods for 2-Phenyl-4-Trifluoromethyl-Thiazole-5-Carboxamides
| Parameter | Method 1: Hantzsch Synthesis & Amide Coupling | Method 2: One-Pot Synthesis | Key Reproducibility Factors |
| Starting Materials | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, Thiobenzamide, Substituted Aniline | Substituted Phenacyl Bromide, 3,3,3-Trifluoro-2-oxopropanamide, Lawesson's Reagent | Purity of starting materials and reagents is critical.[1] |
| Key Intermediates | 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Thioamide intermediate (not isolated) | Stability and purity of the carboxylic acid intermediate can affect the final yield. |
| Reaction Steps | 3 (Thiazole formation, Saponification, Amide coupling) | 1 | Fewer steps generally lead to higher overall yield and better reproducibility. |
| Typical Yield | 50-70% (overall) | 60-80% (overall) | Variations in reaction time, temperature, and stoichiometry can significantly impact yield.[2] |
| Purification | Column chromatography for intermediates and final product | Column chromatography for the final product | Consistent purification methods are essential for obtaining reproducible purity levels. |
Experimental Protocols
Method 1: Hantzsch Thiazole Synthesis and Amide Coupling (Adapted from Cai et al., 2015)
-
Synthesis of Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate: A mixture of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and thiobenzamide (1.0 eq) in ethanol is refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Saponification to 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: The resulting ester (1.0 eq) is dissolved in a mixture of ethanol and 2M sodium hydroxide solution and stirred at room temperature for 12 hours. The ethanol is evaporated, and the aqueous solution is acidified with 2M hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to yield the carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in dichloromethane, oxalyl chloride (1.2 eq) and a catalytic amount of DMF are added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is redissolved in dichloromethane. A solution of the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in dichloromethane is added, and the mixture is stirred at room temperature for 8-12 hours. The reaction mixture is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
Method 2: Illustrative One-Pot Synthesis
-
A mixture of the substituted phenacyl bromide (1.0 eq), 3,3,3-trifluoro-2-oxopropanamide (1.0 eq), and Lawesson's reagent (0.5 eq) in toluene is heated at 110 °C for 8 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the final 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide.
Reproducibility in Anticancer Bioassays
The in vitro evaluation of anticancer activity, typically through cell viability assays, is a critical step in drug discovery. However, these assays are prone to variability.
Table 2: Factors Affecting Reproducibility of In Vitro Anticancer Assays
| Factor | Source of Variability | Mitigation Strategies |
| Cell Lines | Passage number, cell line misidentification or contamination, genetic drift. | Use low passage number cells, regular cell line authentication, and mycoplasma testing. |
| Reagents | Lot-to-lot variation in serum, media, and assay reagents (e.g., MTT, MTS). | Use a single lot of reagents for a set of experiments, and qualify new lots. |
| Assay Protocol | Seeding density, incubation time, drug exposure time, plate layout. | Strict adherence to a standardized protocol, use of appropriate controls.[3] |
| Data Analysis | Method of calculating IC50 values, outlier handling. | Use of standardized data analysis software and predefined criteria for outlier exclusion. |
Table 3: Illustrative Anticancer Activity Data for a 2-Phenyl-4-Trifluoromethyl-Thiazole-5-Carboxamide Derivative
| Cell Line | Assay Type | Endpoint | IC50 (µM) - Representative Value | Potential for Variability |
| A-549 (Lung Carcinoma) | MTT Assay | Cell Viability | 10-20 | High |
| Bel7402 (Hepatocellular Carcinoma) | MTT Assay | Cell Viability | 5-15 | High |
| HCT-8 (Ileocecal Adenocarcinoma) | MTT Assay | Cell Viability | 15-25 | High |
Note: IC50 values are illustrative and can vary significantly between laboratories.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The thiazole-5-carboxamide derivative is dissolved in DMSO to prepare a stock solution, which is then serially diluted in cell culture medium. The cells are treated with a range of concentrations of the compound for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Workflows and Pathways
Caption: Comparative workflows for thiazole-5-carboxamide synthesis.
Caption: Standard workflow for an in vitro MTT cell viability assay.
Caption: Hypothesized signaling pathway targeted by anticancer thiazole derivatives.
Conclusion
The reproducibility of both the synthesis and bioactivity assessment of novel chemical entities like 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamides is fundamental for advancing drug discovery projects. By carefully controlling for the variables outlined in this guide and adhering to detailed, standardized protocols, researchers can enhance the reliability and comparability of their findings. The choice of synthetic route can significantly impact efficiency and yield, while meticulous execution of bioassays is crucial for generating robust and meaningful biological data.
References
In Vivo Validation of 2-Thiazolepropanamide Activity: A Comparative Analysis
This guide provides an objective comparison of the in vivo anti-inflammatory activity of a representative thiazole derivative, Meloxicam, with two other commonly used non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical research.
Comparative Analysis of In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory efficacy of Meloxicam, Celecoxib, and Diclofenac was evaluated in the carrageenan-induced paw edema model in rats. This model is a well-established and widely used assay for screening potential anti-inflammatory agents. The following table summarizes the quantitative data on the percentage inhibition of paw edema at different doses.
| Compound | Animal Model | Dosage | Percent Inhibition of Paw Edema | Source |
| Meloxicam | Rat | 1.8 mg/kg (EC₅₀) | ~50% | [1] |
| Rat | Not Specified | Max ~63% | [1] | |
| Celecoxib | Rat | 50 mg/kg | Significant | [2] |
| Diclofenac | Rat | 3.74 mg/kg (ED₅₀) | ~50% | [3] |
| Rat | 5 mg/kg | 56.17% | [4][5] | |
| Rat | 20 mg/kg | 71.82% | [4][5] |
Note: The data presented is compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied. EC₅₀ and ED₅₀ represent the dose required to achieve 50% of the maximum effect.
Mechanism of Action
The primary mechanism of action for Meloxicam, Celecoxib, and Diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[6] However, their selectivity for the two main isoforms of COX, COX-1 and COX-2, differs.
-
Meloxicam is a preferential COX-2 inhibitor, meaning it has a higher affinity for COX-2 than COX-1.[6]
-
Celecoxib is a selective COX-2 inhibitor, with significantly less activity against COX-1.
-
Diclofenac is a non-selective COX inhibitor, inhibiting both COX-1 and COX-2.
The differential selectivity for COX isoforms can influence the therapeutic efficacy and side-effect profiles of these drugs.
Mechanism of NSAID Action
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for assessing the anti-inflammatory activity of compounds.
Animals: Male Wistar or Sprague-Dawley rats weighing between 150-250g are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compounds (Meloxicam, Celecoxib, or Diclofenac) or the vehicle (control) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection, typically at 1, 2, 3, 4, and 6 hours.
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at a specific time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Control Edema - Treated Edema) / Control Edema ] x 100
-
In Vivo Validation Workflow
Logical Relationship of Compared Compounds
The primary distinguishing feature among the compared NSAIDs is their selectivity for COX-1 versus COX-2. This selectivity is a key determinant of their therapeutic window and potential side effects.
Drug Classification by COX Selectivity
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 3. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 6. Meloxicam: influence on arachidonic acid metabolism. Part II. In vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
"statistical analysis of 2-Thiazolepropanamide experimental data"
Comparative Analysis of Thiazole Carboxamide Derivatives
The following tables summarize the biological activity of different series of thiazole carboxamide derivatives against various cancer cell lines and kinases. These compounds share a common thiazole carboxamide scaffold but differ in their substitution patterns, influencing their potency and selectivity.
Table 1: Anti-proliferative Activity of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide Derivatives
Data from a study focused on developing potent and selective anti-tumor drugs based on the structure of dasatinib, a known kinase inhibitor.[1]
| Compound | K562 (Leukemia) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HT-29 (Colon Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) |
| 6d | < 1 | 20.2 | 21.6 | Inactive |
| Dasatinib | < 1 | < 1 | < 1 | < 1 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Cytotoxicity of Thiazole/Thiadiazole Carboxamide Derivatives as c-Met Kinase Inhibitors
This table presents data from a study that designed and synthesized thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors for cancer treatment.[2]
| Compound | c-Met Kinase IC₅₀ (nM) | MKN-45 (Gastric Cancer) GI₅₀ (µM) | MDA-MB-231 (Breast Cancer) GI₅₀ (µM) |
| 51ak | 1.8 | 0.048 | 0.98 |
| 51am | 0.8 | 0.019 | 0.21 |
| 51an | 1.1 | 0.027 | 0.43 |
| Foretinib | 1.5 | 0.011 | 0.89 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the c-Met kinase activity. GI₅₀ values represent the concentration required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (K562, MCF-7, HT-29, MDA-MB-231, MKN-45) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated, and the IC₅₀/GI₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.
In Vitro c-Met Kinase Assay
The inhibitory activity of the compounds against the c-Met kinase was evaluated using a luminescence-based assay.
-
Reaction Mixture Preparation: A reaction mixture containing c-Met enzyme, substrate (Poly(Glu, Tyr) 4:1), and ATP was prepared in a kinase buffer.
-
Compound Addition: The test compounds were added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction was initiated by adding ATP and incubated at room temperature for a specified time (e.g., 1 hour).
-
Luminescence Detection: A kinase detection reagent was added to stop the reaction and generate a luminescent signal. The amount of ATP remaining in the solution is inversely correlated with kinase activity.
-
Signal Measurement: The luminescence was measured using a luminometer.
-
Data Analysis: The percentage of kinase inhibition was calculated, and the IC₅₀ values were determined from the dose-response curves.
Visualizations
Signaling Pathway of c-Met Inhibition
The following diagram illustrates the signaling pathway targeted by the thiazole carboxamide derivatives designed as c-Met inhibitors.
Caption: Simplified c-Met signaling pathway and the inhibitory action of thiazole carboxamide derivatives.
General Experimental Workflow for Compound Evaluation
The diagram below outlines the typical workflow for synthesizing and evaluating the biological activity of novel thiazole derivatives.
Caption: General workflow for the design, synthesis, and biological evaluation of thiazole derivatives.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Thiazolepropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-Thiazolepropanamide. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound could not be located in public databases, general safety protocols for thiazole-containing compounds should be strictly followed. These compounds may cause skin and eye irritation. Therefore, a cautious approach is necessary.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust/aerosols are generated. | Minimizes inhalation of potentially harmful airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
A clear and logical workflow is critical for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Procedure
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh paper) | Labeled hazardous waste container. | Collect in a designated, sealed container for chemical waste. |
| Liquid Waste (e.g., reaction mixtures, solvent rinses) | Labeled hazardous waste container. | Collect in a compatible, sealed container. Do not mix with incompatible waste streams. |
| Sharps (e.g., contaminated needles, broken glass) | Puncture-resistant sharps container. | Place directly into a designated sharps container to prevent injuries. |
Important Disposal Considerations:
-
All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
If you are unsure about a disposal procedure, consult your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your supervisor and EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Disclaimer: The information provided is based on general chemical safety principles for related compounds. It is imperative to obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier of this compound for comprehensive and accurate safety information. Always consult your institution's safety protocols and EHS department for guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
